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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Assignment of Oxepan-4-ylhydrazine: A Comprehensive Technical Guide

Executive Summary The incorporation of saturated oxygen heterocycles into drug candidates has become a cornerstone strategy in modern medicinal chemistry to increase sp3 character, improve aqueous solubility, and modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of saturated oxygen heterocycles into drug candidates has become a cornerstone strategy in modern medicinal chemistry to increase sp3 character, improve aqueous solubility, and modulate metabolic stability. Among these, the 7-membered oxepane ring—specifically functionalized as oxepan-4-ylhydrazine —serves as a critical bifunctional building block for synthesizing complex therapeutics, including brain-penetrant emopamil binding protein (EBP) inhibitors and novel β -lactamase inhibitors.

However, assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 4-substituted oxepanes presents a unique analytical challenge. Unlike their 6-membered cyclohexane counterparts, 4-substituted oxepanes lack a plane of symmetry, resulting in inherent constitutional chirality and complex, overlapping diastereotopic signals. This whitepaper provides a rigorously grounded, self-validating methodology for the complete NMR elucidation of oxepan-4-ylhydrazine.

The Causality of Chemical Shifts: Asymmetry and Conformational Dynamics

To accurately assign the NMR spectra of oxepan-4-ylhydrazine, one must first understand the structural causality dictating its magnetic environments.

Constitutional Asymmetry and Chirality

A common pitfall in NMR analysis is assuming pseudo-symmetry. In a 4-substituted cyclohexane, a plane of symmetry renders C2/C6 and C3/C5 equivalent. However, in the 7-membered oxepane ring, the heteroatom (O1) disrupts this symmetry. The path from the C4 stereocenter to O1 comprises three bonds in one direction (C4–C3–C2–O1) and four bonds in the other (C4–C5–C6–C7–O1).

Because these paths are constitutionally distinct, oxepan-4-ylhydrazine is a chiral molecule (existing as a pair of enantiomers). Consequently, all six carbons in the ring are magnetically inequivalent, yielding six distinct 13 C signals. This fundamental asymmetry is mirrored in its precursor, [1], which also exhibits distinct carbon resonances for every position in the ring.

Diastereotopicity and Pseudorotation

Because C4 is a chiral center, the two protons on each of the five methylene groups (C2, C3, C5, C6, C7) are diastereotopic. In a rigid system, this would produce ten distinct doublet-of-doublets. However, the oxepane ring is highly flexible, rapidly interconverting between various twist-chair and boat conformations at room temperature. This pseudorotation averages the axial and equatorial coupling constants, typically collapsing the signals into complex, broad multiplets rather than sharp, distinct peaks.

Experimental Methodology: A Self-Validating Protocol

To resolve these complex overlapping signals, a self-validating multidimensional NMR workflow is required. Relying solely on 1D 1 H NMR is insufficient due to multiplet overlap in the aliphatic region (1.50–2.00 ppm).

Step-by-Step Acquisition Protocol
  • Sample Preparation : Dissolve 15–20 mg of high-purity oxepan-4-ylhydrazine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Hydrazine Validation (D 2​ O Exchange) : Acquire an initial 1D 1 H spectrum. Then, add 1–2 drops of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously, and re-acquire. The disappearance of the broad multiplet at 1.50–2.50 ppm confirms the assignment of the exchangeable –NHNH 2​ protons.

  • 1D 13 C Acquisition : Acquire a proton-decoupled 13 C spectrum at 100 MHz or 150 MHz. Ensure the relaxation delay (D1) is set to at least 2 seconds to capture all six distinct aliphatic carbons, validating the asymmetry of the ring against baseline [2] shifts.

  • 2D COSY (Correlation Spectroscopy) : Map the through-bond proton-proton connectivity. Trace the two isolated spin systems: the 3-bond path (H2–H3–H4) and the 4-bond path (H4–H5–H6–H7).

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlate the highly overlapped 1 H multiplets to their distinct, well-resolved 13 C signals. This step is critical for separating the H3, H5, and H6 protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Close the validation loop. Use long-range 1 H- 13 C couplings (optimized for J = 8 Hz) to bridge the two spin systems across the oxygen atom (e.g., H2 to C7, or H7 to C2) and confirm the position of the hydrazine moiety (H4 to C2 and C6).

NMR_Logic A Sample Prep & D2O Exchange Isolate Exchangeable -NHNH2 B 1D 1H & 13C Acquisition Identify 6 Asymmetric Carbons A->B C COSY (1H-1H) Trace C2-C3-C4 & C4-C5-C6-C7 B->C D HSQC (1H-13C) Resolve Diastereotopic Protons B->D E HMBC (1H-13C) Bridge Spin Systems via O1 C->E D->E F Final Assignment: Oxepan-4-ylhydrazine E->F

Fig 1. Logical workflow for the NMR structural elucidation of oxepan-4-ylhydrazine.

Quantitative Data Presentation

The following tables summarize the assigned chemical shifts. These values are extrapolated from the baseline shifts of the parent oxepane ring and adjusted for the α , β , and γ deshielding effects of the hydrazine moiety, consistent with empirical observations in related [3].

Table 1: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Assignment Rationale & Causality
C7 ~68.0Deshielded by adjacent electronegative O1; δ -position to the hydrazine N (minimal substituent effect).
C2 ~66.3Deshielded by adjacent O1; γ -position to the hydrazine N induces a slight upfield steric shift compared to C7.
C4 ~56.5Strongly deshielded by the directly attached electronegative hydrazine nitrogen ( α -effect); chiral methine center.
C3 ~35.6 β -position to the hydrazine N; located on the shorter 3-bond path to O1.
C5 ~34.1 β -position to the hydrazine N; located on the longer 4-bond path to O1.
C6 ~25.6 γ -position to the hydrazine N; furthest carbon from both heteroatoms, reflecting the most shielded aliphatic environment.
Table 2: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment Rationale
H2 (a/b) 3.65 – 3.75m, 2HDeshielded by O1. Diastereotopic protons appear as a complex multiplet due to rapid pseudorotation.
H7 (a/b) 3.55 – 3.65m, 2HDeshielded by O1. Slightly upfield of H2 due to the asymmetric distance from the hydrazine group.
H4 2.75 – 2.85m, 1HMethine proton deshielded by the attached nitrogen. Couples to H3 and H5.
H3 (a/b) 1.85 – 1.95m, 2HAliphatic protons adjacent to the chiral center.
H5 (a/b) 1.65 – 1.75m, 2HAliphatic protons adjacent to the chiral center.
H6 (a/b) 1.50 – 1.60m, 2HMost shielded ring protons; furthest from O1 and N.
–NHNH 2​ 1.50 – 2.50br s, 3HExchangeable with D 2​ O. Broadened by quadrupolar relaxation of 14 N and intermolecular hydrogen bonding.

Conclusion

The structural elucidation of oxepan-4-ylhydrazine requires a departure from the symmetric assumptions often applied to 6-membered rings. By recognizing the constitutional asymmetry of the 7-membered oxepane system, researchers can accurately predict and interpret the six distinct 13 C resonances and the highly coupled, diastereotopic 1 H multiplets. Implementing the self-validating 2D NMR workflow outlined in this guide ensures absolute confidence in regiochemical assignments, accelerating downstream drug development and synthetic optimization.

References

  • PubChem . "Oxepan-4-one | C6H10O2 | CID 642792 - PubChem" National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "Oxepane | C6H12O | CID 11618 - PubChem" National Center for Biotechnology Information. Available at:[Link]

  • Journal of Medicinal Chemistry . "Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation" American Chemical Society (ACS) Publications. Available at:[Link]

Exploratory

Thermodynamic Stability of Oxepane Ring Systems: A Technical Guide

Executive Summary The oxepane scaffold—a seven-membered saturated oxygen-containing heterocycle—is a privileged structural motif embedded within numerous biologically active natural products, particularly those of marine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxepane scaffold—a seven-membered saturated oxygen-containing heterocycle—is a privileged structural motif embedded within numerous biologically active natural products, particularly those of marine origin[1][2]. Unlike their five- and six-membered counterparts (tetrahydrofurans and tetrahydropyrans), oxepanes introduce unique conformational flexibility and lipophilicity profiles, modulating the pharmacokinetic and pharmacodynamic properties of drug candidates[1]. However, the incorporation of oxepanes into synthetic pipelines is historically bottlenecked by severe entropic and enthalpic barriers during ring closure[3]. This guide provides an in-depth analysis of the thermodynamic stability, conformational dynamics, and synthetic energetics of oxepane ring systems.

Table 1: Bioactive Natural Products Containing an Oxepane Ring
Compound NameSourceBiological Activity
Hemibrevetoxin B Marine dinoflagellatesNeurotoxic; binds to voltage-gated sodium channels
Zoapatanol Montanoa tomentosaUterine stimulant; potential contraceptive agent
Aplysistatin Marine red algaeCytotoxic against cancer cell lines; antimalarial
Gambierol Marine dinoflagellatesNeurotoxic; potent inhibitor of voltage-gated potassium channels

(Data synthesized from BenchChem application notes[1])

Conformational Thermodynamics and Ring Strain

The thermodynamic stability of a saturated heterocycle is fundamentally dictated by its ring strain energy, which is a composite of angle strain, torsional (eclipsing) strain, and transannular steric interactions.

Causality of the Twist-Chair Preference: In six-membered tetrahydropyrans, the chair conformation is the undisputed global minimum due to the perfect staggering of bonds and minimal steric clashes. However, expanding the ring to seven members introduces severe transannular interactions (specifically across the C2-C5 and C3-C6 positions) and torsional strain if a standard chair is maintained. To alleviate these enthalpic penalties, the oxepane ring undergoes a pseudorotation to the twist-chair (TC) conformation[4][5].

High-level Meta-Hybrid Density Functional Theory (DFT) calculations (e.g., M06-2X, ωB97XD) and ab initio MP2 methods confirm that the twist-chair is the most stable conformation for oxepane[4]. In these computational models, the chair conformation is frequently identified not as a minimum, but as a transition state between degenerate twist-chair forms[4]. Furthermore, the introduction of the oxygen heteroatom alters the dipole moment and lowers the relative energy of boat conformations compared to equivalent carbocycles like cycloheptane[4].

Table 2: Relative Conformational Energies of Oxepane (In Silico)
ConformationRelative Energy (kcal/mol)Dipole Moment (D)Thermodynamic Status
Twist-Chair (TC) 0.00~1.3 - 1.5Global Minimum
Twist-Boat (TB) +1.5 - 2.5~1.4 - 1.6Local Minimum
Boat (B) +3.0 - 4.5~1.0 - 1.2Higher Energy Minimum
Chair (C) +4.5 - 6.0~1.1 - 1.3Transition State

(Data derived from computational DFT and MM3 force field studies[4][5])

ConformationalThermodynamics Root Oxepane Thermodynamic Stability Enthalpy Enthalpic Strain (Ring Strain Energy) Root->Enthalpy governed by Entropy Entropic Penalty (Degrees of Freedom) Root->Entropy governed by Transannular Transannular Interactions (Steric Clashes) Enthalpy->Transannular Torsional Torsional Strain (Eclipsing Bonds) Enthalpy->Torsional Synthesis Synthetic Barrier (Low Cyclization Yield) Enthalpy->Synthesis causes Entropy->Synthesis causes Conformation Conformational Shift (Chair -> Twist-Chair) Transannular->Conformation minimizes Torsional->Conformation minimizes

Logical mapping of thermodynamic factors dictating oxepane stability and synthetic viability.

Synthetic Thermodynamics and Cyclization Kinetics

The thermodynamic instability of the oxepane ring relative to acyclic precursors or smaller rings manifests as significant synthetic challenges.

Entropic vs. Enthalpic Barriers: The synthesis of polyoxygenated oxepanes via direct cyclization must overcome a high entropic barrier (ΔS‡) due to the loss of conformational degrees of freedom when organizing a seven-atom chain into a ring[3]. Concurrently, the transition state suffers from a high enthalpic barrier (ΔH‡) as transannular strain develops during C-O or C-C bond formation[3].

Empirical Evidence: This thermodynamic bias against seven-membered rings is starkly visible in catalytic reductive cycloetherifications. While borane-catalyzed cyclization of diketones yields six-membered tetrahydropyrans in high yields driven by favorable thermodynamics (ΔΔG = 2.6 kcal/mol), the equivalent cyclization to form a seven-membered oxepane proceeds with drastically reduced yields (e.g., 23%) due to competing linear oligomerization and the high activation energy of the seven-membered transition state[6].

To bypass these thermodynamic sinks, modern synthetic strategies rely on kinetically controlled processes or highly exergonic driving forces, such as ring-closing ene-yne metathesis (RC-eneyne-M) using ruthenium catalysts, which effectively traps the oxepane structure in high yields for natural-product-inspired libraries[7].

Experimental Protocols for Thermodynamic Evaluation

To ensure scientific integrity, thermodynamic evaluations of oxepanes must utilize self-validating systems where computational predictions are rigorously benchmarked against empirical calorimetry.

Protocol 1: Computational Conformational Profiling of Oxepanes

Objective: To identify the global thermodynamic minimum and map the potential energy surface of an oxepane derivative. Causality: Because seven-membered rings possess high degrees of freedom, a simple DFT optimization from a single starting geometry will likely trap the molecule in a local minimum (e.g., a boat conformation). A comprehensive molecular mechanics pre-screening is required to sample the entire conformational space before high-level quantum mechanical refinement[4][5].

  • Conformational Search: Utilize a molecular mechanics force field (e.g., MM2 or MM3) to perform a Monte Carlo or systematic conformational search, generating all possible chair, boat, twist-chair, and twist-boat conformers[5].

  • Pre-Optimization: Filter the generated structures within a 10 kcal/mol energy window and optimize them at a lower level of theory (e.g., HF/6-31G(d)).

  • High-Level DFT Optimization: Subject the unique conformers to Meta-Hybrid DFT optimization (e.g., M06-2X or ωB97XD) using a robust basis set (e.g., 6-311++G(d,p)) to accurately capture non-covalent transannular interactions[4].

  • Frequency Analysis: Perform vibrational frequency calculations on all optimized geometries. Verify that true minima possess zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state (commonly observed for the oxepane chair conformation)[4][8].

  • Thermodynamic Extraction: Extract the zero-point energy (ZPE) and thermal corrections to calculate the relative Gibbs free energy (ΔG) and Enthalpy (ΔH) at 298.15 K.

Protocol 2: Experimental Thermodynamic Profiling via Calorimetry

Objective: To empirically validate computational stability predictions by determining the standard enthalpy of formation (ΔH_f). Causality: Computational models require experimental benchmarking. By measuring the heat of combustion and the heat of vaporization, researchers can apply Hess's Law to determine the exact gas-phase enthalpy of formation, providing a self-validating loop for the in silico data[9].

  • Sample Preparation & Validation: Synthesize the target oxepane and purify to >99.9% via preparative HPLC or fractional distillation. Verify purity using quantitative NMR (qNMR) and GC-MS to ensure no acyclic isomers skew the calorimetric data.

  • Combustion Calorimetry: Oxidize a precisely weighed sample inside a static bomb calorimeter under high-pressure oxygen. Measure the temperature rise to calculate the standard enthalpy of combustion (ΔH_c)[9].

  • Phase Transition Thermodynamics: Determine the enthalpy of vaporization (ΔH_vap) using the transpiration method or differential scanning calorimetry (DSC) across a temperature gradient (e.g., 323–353 K) to account for the liquid-to-gas phase transition[9].

  • Hess's Law Calculation: Calculate the standard enthalpy of formation in the ideal gas state (ΔH_f) by combining ΔH_c, ΔH_vap, and the known enthalpies of formation of CO₂ and H₂O. Compare this empirical value against the DFT-derived thermodynamic functions[9].

ExperimentalWorkflow Step1 1. In Silico Modeling MM2/DFT Optimization Step2 2. Frequency Analysis Verify Global Minima Step1->Step2 Step3 3. Chemical Synthesis RCM / Cycloetherification Step2->Step3 Step4 4. Calorimetry Combustion & DSC Step3->Step4 Step5 5. Data Correlation ΔH_exp vs ΔH_calc Step4->Step5

Step-by-step workflow integrating computational modeling with experimental calorimetry.

Sources

Foundational

Spectroscopic characterization of oxepan-4-ylhydrazine

An In-Depth Technical Guide to the Spectroscopic Characterization of Oxepan-4-ylhydrazine Abstract Oxepan-4-ylhydrazine is a heterocyclic compound incorporating a seven-membered oxepane ring and a reactive hydrazine moie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Oxepan-4-ylhydrazine

Abstract

Oxepan-4-ylhydrazine is a heterocyclic compound incorporating a seven-membered oxepane ring and a reactive hydrazine moiety. This combination of a flexible cyclic ether and a nucleophilic hydrazine group makes it a valuable, yet structurally complex, building block in medicinal chemistry and materials science.[1][2] Due to its novelty, a comprehensive guide to its analytical characterization is essential for researchers. This whitepaper provides a detailed, predictive guide to the spectroscopic characterization of oxepan-4-ylhydrazine using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the analytical workflow, ensuring both scientific integrity and practical utility.

Molecular Structure and Analytical Strategy

The first step in any characterization is a thorough understanding of the molecule's structure. Oxepan-4-ylhydrazine consists of a saturated seven-membered ring containing an oxygen atom (oxepane) with a hydrazine group (-NHNH₂) attached at the C4 position. The flexibility of the seven-membered ring presents unique challenges, as it can exist in multiple conformations, potentially broadening NMR signals or complicating IR spectra.[3][4] Our analytical strategy is therefore designed to unambiguously confirm the connectivity and functional groups of the molecule.

Caption: Structure of Oxepan-4-ylhydrazine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For oxepan-4-ylhydrazine, both ¹H and ¹³C NMR are required to confirm the arrangement of atoms and the substitution pattern on the oxepane ring.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The key diagnostic signals will be the protons on the hydrazine group (-NH and -NH₂), the proton at the point of substitution (H4), and the protons adjacent to the ring oxygen (H2 and H7). The signals for the hydrazine protons are often broad and may exchange with D₂O, providing a simple method for their confirmation. Due to the conformational flexibility of the seven-membered ring, some of the methylene proton signals may appear as complex, overlapping multiplets rather than clean, well-defined patterns.[2][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
-NH 2.5 - 3.5 Broad singlet (br s) 2H Protons on a terminal nitrogen, often broad due to quadrupole effects and exchange.[6][7]
-NH - 3.5 - 4.5 Broad singlet (br s) 1H Proton on the substituted nitrogen, deshielded relative to the -NH₂.
H2, H7 (α to O) 3.6 - 3.8 Multiplet (m) 4H Protons adjacent to the electron-withdrawing oxygen atom are significantly deshielded.
H4 (α to N) 2.8 - 3.2 Multiplet (m) 1H The methine proton at the point of substitution is deshielded by the adjacent nitrogen.
H3, H5 (β to O, N) 1.7 - 2.0 Multiplet (m) 4H Methylene protons adjacent to the substituted (C4) and heteroatom-adjacent (C2, C7) carbons.

| H6 (γ to O, N) | 1.5 - 1.7 | Multiplet (m) | 2H | The most upfield methylene protons, being furthest from electron-withdrawing groups. |

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. Its primary utility here is to confirm the number of carbon atoms (six in the ring) and their chemical environment. The carbons bonded to heteroatoms (C2, C7, and C4) will be the most downfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH (C4) and CH₂ carbons (C2, C3, C5, C6, C7).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2, C7 (α to O) 68 - 75 Carbons bonded to the highly electronegative oxygen are significantly deshielded.[8][9]
C4 (α to N) 50 - 60 The carbon bearing the hydrazine group is deshielded, but less so than the carbons adjacent to oxygen.
C3, C5 (β to O, N) 30 - 40 Aliphatic carbons adjacent to the substituted carbons.

| C6 (γ to O, N) | 25 - 30 | The most shielded carbon, furthest from the influence of the heteroatoms. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying key functional groups. For oxepan-4-ylhydrazine, the most informative regions of the spectrum will be the N-H stretching region and the C-O stretching region. The presence of sharp to broad bands between 3100 and 3400 cm⁻¹ is a definitive indicator of the N-H bonds in the hydrazine moiety.[10] A strong, sharp peak around 1100 cm⁻¹ is characteristic of the C-O-C stretch of the cyclic ether.[11]

Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Hydrazine) Asymmetric & Symmetric Stretch 3100 - 3400 Medium, often broad
C-H (Aliphatic) Stretch 2850 - 3000 Strong
N-H (Hydrazine) Scissoring (Bending) 1580 - 1650 Medium
C-O (Ether) Stretch 1070 - 1150 Strong, sharp

| N-N (Hydrazine) | Stretch | 930 - 970 | Weak to Medium |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. A soft ionization technique like Electrospray Ionization (ESI) is ideal for determining the molecular weight by observing the protonated molecular ion [M+H]⁺. Hard ionization techniques like Electron Ionization (EI) will induce fragmentation, providing structural clues. The most likely fragmentation pathways for oxepan-4-ylhydrazine involve cleavage of the C-C bonds alpha to the heteroatoms (oxygen and nitrogen), which are points of structural weakness.[12][13]

Predicted Mass Spectrometry Data

Analysis Predicted m/z Rationale
Molecular Weight 130.11 g/mol Calculated for C₆H₁₄N₂O
ESI-MS 131.12 [M+H]⁺ ion. Confirms the molecular weight.
EI-MS (Key Fragments) 100 Loss of hydrazine radical (•N₂H₃)
85 Cleavage of the ring with loss of •CH₂CH₂O• radical

| | 43 | Hydrazinylmethyl cation [CH₂NHNH₂]⁺ |

Experimental Protocols & Workflow

Trustworthiness: Each protocol is designed as a self-validating system, providing clear, actionable steps for obtaining high-quality data. The overall workflow ensures a logical progression from initial sample preparation to full structural confirmation.

Workflow for Spectroscopic Characterization

cluster_workflow Characterization Workflow A Sample Preparation (Ensure >95% purity via HPLC/GC) B Infrared (IR) Spectroscopy (Confirm functional groups: N-H, C-O) A->B Initial Check C Mass Spectrometry (MS) (Confirm Molecular Weight via ESI) A->C Initial Check D ¹H NMR Spectroscopy (Elucidate H framework and connectivity) B->D Proceed if functional groups present C->D Proceed if MW correct E ¹³C NMR & DEPT Spectroscopy (Confirm carbon count and types) D->E Correlate H & C data F Data Integration & Structure Confirmation E->F Final Analysis

Caption: Logical workflow for the complete spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of purified oxepan-4-ylhydrazine.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400-600 MHz NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • If necessary, run DEPT-90 and DEPT-135 experiments to aid in carbon assignment.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum.

  • Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The collected spectrum is automatically ratioed against the background. Identify and label the key absorption peaks.

Protocol 3: Mass Spectrometry
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • ESI-MS Acquisition: Infuse the solution directly into the ESI source of the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500. The base peak should correspond to the [M+H]⁺ ion.

  • Sample Preparation (EI): For GC-MS, prepare a dilute solution in a volatile solvent (e.g., dichloromethane). For direct insertion, use a neat sample.

  • EI-MS Acquisition: Introduce the sample into the high-vacuum source where it is bombarded with 70 eV electrons. Scan a similar mass range to observe the molecular ion (if stable enough) and characteristic fragment ions.

Conclusion

The structural confirmation of oxepan-4-ylhydrazine relies on a synergistic application of modern spectroscopic techniques. A successful characterization will show:

  • NMR: The correct number of proton and carbon signals with chemical shifts, integrations, and couplings consistent with the proposed structure.

  • IR: Definitive absorption bands for N-H (hydrazine) and C-O (ether) functional groups.

  • MS: A protonated molecular ion at m/z 131.12, confirming the elemental composition C₆H₁₄N₂O.

By following the predictive models and protocols outlined in this guide, researchers can confidently and efficiently verify the identity and purity of oxepan-4-ylhydrazine, enabling its effective use in further scientific discovery.

References

  • PubMed. (2012). High-Resolution Rotational Spectroscopy of a Cyclic Ether. Available at: [Link]

  • ScienceDirect. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Available at: [Link]

  • R Discovery. (1970). The mass spectra of mono-substituted hydrazine salts. Available at: [Link]

  • PubMed. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Available at: [Link]

  • ResearchGate. (n.d.). High-Resolution Rotational Spectroscopy of a Cyclic Ether | Request PDF. Available at: [Link]

  • Anusandhanvallari. (n.d.). "Synthesis and Characterization of Hydrazine Derivatives.". Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Available at: [Link]

  • ACS Publications. (n.d.). Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in air by derivatization/gas chromatography. Available at: [Link]

  • ACS Publications. (2012). High-Resolution Rotational Spectroscopy of a Cyclic Ether. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxepane. Available at: [Link]

  • viXra.org. (2021). Infrared Spectroscopy of the two esters from 2,3,4,5-Tetrahydro-oxepine derivatives, new nano molecules. Available at: [Link]

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Exploratory

Oxepan-4-ylhydrazine: A Technical Guide to Toxicity and Safe Handling

For Researchers, Scientists, and Drug Development Professionals Introduction Oxepan-4-ylhydrazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the oxepane mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxepan-4-ylhydrazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the oxepane motif in biologically active natural products and the versatile reactivity of the hydrazine functional group.[1] However, the incorporation of a hydrazine moiety necessitates a thorough understanding and stringent control of its potential toxicity. Hydrazine and its derivatives are a well-documented class of toxic and potentially carcinogenic compounds.[2] This guide provides a comprehensive technical overview of the anticipated toxicity of oxepan-4-ylhydrazine, drawing from established data on substituted hydrazines and the oxepane ring system. It further outlines essential safety protocols for its handling, storage, and emergency management to ensure the safety of laboratory personnel.

Physicochemical Properties and Inferred Reactivity

PropertyInferred CharacteristicRationale and Implications
Molecular Formula C₆H₁₄N₂ODerived from the structure.
Molecular Weight 130.19 g/mol Calculated from the molecular formula.
Physical Form Likely a liquid or low-melting solidBased on similar small-molecule hydrazines and oxepane derivatives.[3][4]
Solubility Limited water solubility, soluble in organic solventsThe oxepane ring is a cyclic ether, and the hydrazine group provides some polarity.[4]
Reactivity The hydrazine group is a strong reducing agent and a nucleophile. The oxepane ether linkage is relatively stable but can be cleaved under strong acidic conditions.High reactivity of the hydrazine moiety is a key consideration for both its synthetic utility and its biological interactions.

Comprehensive Hazard Analysis: A Focus on the Hydrazine Moiety

The toxicological profile of oxepan-4-ylhydrazine is expected to be dominated by the hydrazine functional group. Hydrazines are known for their systemic toxicity, and many are considered probable human carcinogens.

Acute Toxicity

Exposure to even small amounts of hydrazine derivatives can lead to severe health consequences.[5] The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Inhalation: Inhaling hydrazine vapors can cause severe irritation to the respiratory tract, leading to coughing, wheezing, and shortness of breath.[6] Higher concentrations can result in pulmonary edema, a medical emergency.[6]

  • Dermal Contact: Hydrazines are toxic in contact with the skin and can be readily absorbed.[7][8] They are corrosive and can cause severe skin burns and allergic skin reactions.[7]

  • Eye Contact: Direct contact with the eyes will cause severe irritation and burns, with a risk of permanent eye damage.[6][7]

  • Ingestion: Swallowing hydrazines is harmful and can lead to systemic toxicity.[7][8]

Chronic Toxicity and Carcinogenicity

Long-term exposure to hydrazines poses significant health risks.

  • Carcinogenicity: Hydrazine and several of its derivatives are classified as reasonably anticipated to be human carcinogens by the Department of Health and Human Services and as possible or probable human carcinogens by the International Agency for Research on Cancer (IARC) and the Environmental Protection Agency (EPA). Animal studies have demonstrated that hydrazines can induce tumors in the liver, lungs, and nasal cavity.[6][9]

  • Organ-Specific Toxicity: The liver and kidneys are primary target organs for hydrazine toxicity.[9] Damage to the central nervous system, including seizures and convulsions, has also been reported.[5][6] Anemia due to red blood cell damage can also occur.[6]

Mechanism of Toxicity

The toxicity of hydrazine derivatives is often linked to their metabolic activation.

G Potential Metabolic Activation of Oxepan-4-ylhydrazine A Oxepan-4-ylhydrazine B Metabolic Oxidation (e.g., Cytochrome P450, Peroxidases) A->B C Reactive Intermediates (Free Radicals, Diazonium Ions) B->C D Oxidative Stress C->D E Covalent Binding to Macromolecules (DNA, Proteins) C->E F Cellular Dysfunction and Toxicity D->F E->F

Caption: Inferred metabolic pathway leading to toxicity.

The biotransformation of hydrazines can generate reactive species, such as free radicals and diazonium ions.[10] These reactive intermediates can lead to oxidative stress by depleting cellular antioxidants like glutathione and can covalently bind to essential macromolecules like DNA and proteins, leading to cellular dysfunction and contributing to both acute toxicity and carcinogenicity.[10]

Safe Handling and Storage Protocols

Given the significant hazards associated with hydrazines, stringent safety measures are mandatory when handling oxepan-4-ylhydrazine.

Engineering Controls
  • All work with oxepan-4-ylhydrazine must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this compound.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.To prevent skin contact and absorption.[11]
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and vapors.[12]
Lab Coat Flame-resistant lab coat.To protect skin and clothing from contamination.[12]
Respiratory Protection May be required for certain operations, such as handling large quantities or in case of a spill. Consult with your institution's safety officer.To prevent inhalation of high concentrations of vapors.[11]
Storage
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[13]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15-20 minutes. Seek immediate medical attention.[11][12]
Eye Contact Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

Note on Medical Treatment: For significant exposures, particularly those involving neurological symptoms like seizures, administration of pyridoxine (Vitamin B6) may be considered by medical professionals as it has been shown to counteract the toxic effects of some hydrazines.[5][14]

Spill and Leak Procedures
  • Evacuate the area immediately.

  • Remove all sources of ignition.[11]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Do not allow the material to enter drains or waterways.[13]

Waste Disposal

All waste containing oxepan-4-ylhydrazine must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

While oxepan-4-ylhydrazine may offer potential as a building block in drug discovery, its structural relationship to the highly toxic and carcinogenic hydrazine class of compounds demands the utmost caution. A thorough understanding of these risks, coupled with the diligent implementation of the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, is essential for the safe utilization of this compound in a research and development setting. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's specific safety protocols.

References

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Protocols & Analytical Methods

Method

Application Note & Detailed Protocol: A Step-by-Step Guide to the Synthesis of Oxepan-4-ylhydrazine

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of oxepan-4-ylhydrazine, a valuable building block in contemporary medicinal chemistry and drug discovery. The outlined procedure...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of oxepan-4-ylhydrazine, a valuable building block in contemporary medicinal chemistry and drug discovery. The outlined procedure is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind each step. The synthesis is based on a robust and well-established two-step process starting from the commercially available oxepan-4-one. This involves the formation of a protected hydrazone intermediate, followed by its reduction to the target hydrazine. This application note emphasizes safety, efficiency, and high-purity outcomes, and includes guidance on characterization.

Introduction: The Significance of the Oxepane Moiety and Hydrazine Functionality

The oxepane ring is a seven-membered saturated heterocycle containing an oxygen atom. This structural motif is of growing interest in drug design as it can confer favorable physicochemical properties, such as improved solubility and metabolic stability, while also providing a three-dimensional architecture that can enhance binding to biological targets. When combined with a hydrazine functional group, a potent pharmacophore and versatile synthetic handle, the resulting oxepan-4-ylhydrazine becomes a highly valuable scaffold for the synthesis of novel therapeutic agents, including but not limited to enzyme inhibitors and receptor modulators. The synthesis of substituted hydrazines is a key transformation in the development of N-heterocyclic compounds which are prevalent in pharmaceuticals.[1]

This protocol details a reliable synthesis of oxepan-4-ylhydrazine from oxepan-4-one. The chosen synthetic strategy proceeds through a protected tert-butyl carbazate intermediate to ensure regioselectivity and prevent undesired side reactions such as over-alkylation, which can be problematic with direct alkylation of hydrazine.[2]

Synthetic Strategy Overview

The synthesis of oxepan-4-ylhydrazine is most reliably achieved in a two-step sequence starting from oxepan-4-one. This approach provides excellent control over the reaction and generally results in high yields of the pure product.

Step 1: Formation of tert-butyl (2-(oxepan-4-ylidene)hydrazine-1-carboxylate) The first step involves the condensation of oxepan-4-one with tert-butyl carbazate. This reaction forms a stable, protected hydrazone intermediate. The tert-butoxycarbonyl (Boc) protecting group is crucial as it deactivates one of the nitrogen atoms of the hydrazine, preventing the formation of azines (a common side product when using hydrazine hydrate directly) and disubstituted products.

Step 2: Reduction of the Hydrazone and Deprotection The C=N double bond of the protected hydrazone is then selectively reduced to a single bond. This is followed by the removal of the Boc protecting group under acidic conditions to yield the final product, oxepan-4-ylhydrazine, typically as a stable salt (e.g., hydrochloride). Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl to an imine or iminium ion, which is then reduced.[3]

Below is a visual representation of the synthetic workflow:

Synthetic Workflow for Oxepan-4-ylhydrazine Start Oxepan-4-one Step1 Step 1: Protected Hydrazone Formation Start->Step1 Reagent1 tert-Butyl Carbazate Reagent1->Step1 Intermediate tert-butyl (2-(oxepan-4-ylidene) hydrazine-1-carboxylate) Step1->Intermediate Condensation Step2 Step 2: Reduction Intermediate->Step2 Reagent2 Reducing Agent (e.g., NaBH4) Reagent2->Step2 ProtectedProduct tert-butyl 2-(oxepan-4-yl) hydrazine-1-carboxylate Step2->ProtectedProduct Reduction of C=N Step3 Step 3: Deprotection ProtectedProduct->Step3 Reagent3 Acid (e.g., HCl in Dioxane) Reagent3->Step3 FinalProduct Oxepan-4-ylhydrazine (as HCl salt) Step3->FinalProduct Boc Removal

Caption: Synthetic workflow for oxepan-4-ylhydrazine.

Detailed Experimental Protocol

Safety Precautions: This protocol must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Hydrazine and its derivatives are potentially toxic and should be handled with care.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
Oxepan-4-oneC₆H₁₀O₂114.1462643-19-0Commercially Available[4][5][6][7]
tert-Butyl carbazateC₅H₁₂N₂O₂132.16870-46-2Commercially Available
Sodium BorohydrideNaBH₄37.8316940-66-2Commercially Available
Methanol (anhydrous)CH₃OH32.0467-56-1Commercially Available
Ethyl AcetateC₄H₈O₂88.11141-78-6Commercially Available
Hydrochloric Acid (4M in Dioxane)HCl36.467647-01-0Commercially Available
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Commercially Available
Step 1: Synthesis of tert-butyl (2-(oxepan-4-ylidene)hydrazine-1-carboxylate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oxepan-4-one (5.0 g, 43.8 mmol).

  • Solvent and Reagent Addition: Dissolve the oxepan-4-one in 100 mL of anhydrous methanol. To this solution, add tert-butyl carbazate (6.3 g, 47.7 mmol, 1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The formation of the more polar hydrazone product should be evident. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can often be used directly in the next step without further purification. If purification is desired, the residue can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of Oxepan-4-ylhydrazine Hydrochloride
  • Reaction Setup: To a 500 mL round-bottom flask, add the crude tert-butyl (2-(oxepan-4-ylidene)hydrazine-1-carboxylate) from the previous step. Dissolve the crude product in 150 mL of methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (3.3 g, 87.6 mmol, 2.0 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Extraction: Concentrate the mixture on a rotary evaporator to remove the methanol. Add 100 mL of ethyl acetate and 100 mL of water to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 2-(oxepan-4-yl)hydrazine-1-carboxylate.

  • Deprotection: Dissolve the crude protected hydrazine in 50 mL of ethyl acetate. To this solution, add 4M HCl in dioxane (30 mL) dropwise at 0 °C.

  • Precipitation and Isolation: A white precipitate should form upon addition of the acidic solution. Stir the suspension at room temperature for 2-4 hours. Collect the solid product by vacuum filtration, wash with cold ethyl acetate (2 x 20 mL), and dry under vacuum to afford oxepan-4-ylhydrazine hydrochloride as a white solid.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the solid product.

Alternative Synthetic Route: One-Pot Reductive Amination

A more streamlined approach is a one-pot reductive amination. This method combines the formation of the hydrazone and its reduction into a single step. While potentially faster, this method may require more careful optimization of reaction conditions to minimize side products. Nickel-catalyzed reductive amination using hydrazine hydrate has been reported as a general method for aldehydes and ketones.[8]

One-Pot Reductive Amination Start Oxepan-4-one OnePot One-Pot Reductive Amination Start->OnePot Reagents Hydrazine Hydrate + Reducing Agent (e.g., NaBH3CN) Reagents->OnePot FinalProduct Oxepan-4-ylhydrazine OnePot->FinalProduct Direct Conversion

Caption: One-pot reductive amination approach.

This alternative would involve reacting oxepan-4-one directly with hydrazine hydrate in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) in a suitable solvent system, typically at a controlled pH.

Conclusion

The presented two-step protocol provides a reliable and scalable method for the synthesis of oxepan-4-ylhydrazine hydrochloride. The use of a Boc-protected hydrazine intermediate ensures a clean reaction profile and facilitates the isolation of a high-purity final product. This versatile building block can be readily incorporated into various synthetic routes for the development of novel chemical entities with potential therapeutic applications.

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Application

Application Notes and Protocols: Oxepan-4-ylhydrazine as a Versatile Building Block in Drug Discovery

Introduction: The Oxepane Scaffold and the Promise of Saturated Heterocycles In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxepane Scaffold and the Promise of Saturated Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of medicinal chemistry.[1][2][3] These three-dimensional structures offer a distinct advantage over their flat, aromatic counterparts by improving physicochemical properties such as aqueous solubility and metabolic stability, while also providing a greater diversity of molecular shapes for interacting with biological targets.[1] The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, has emerged as a particularly valuable motif.[4][5][6][7][8] Found in a variety of biologically active natural products, the oxepane scaffold can impart favorable conformational rigidity and influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] This guide introduces oxepan-4-ylhydrazine, a novel and versatile building block, and provides detailed protocols for its application in the synthesis of diverse compound libraries for drug discovery programs.

Synthesis and Characterization of Oxepan-4-ylhydrazine

While a direct, commercially available source for oxepan-4-ylhydrazine is not yet established, its synthesis can be envisioned through established synthetic methodologies. A plausible and efficient route would involve the reductive amination of oxepan-4-one with a protected hydrazine, followed by deprotection. This approach allows for large-scale synthesis and purification, providing a stable source of this valuable building block.

Conceptual Synthetic Pathway:

G Oxepan_4_one Oxepan-4-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Oxepan_4_one->Reductive_Amination Protected_Hydrazine Protected Hydrazine (e.g., Boc-hydrazine) Protected_Hydrazine->Reductive_Amination Protected_Intermediate Protected Oxepan-4-ylhydrazine Reductive_Amination->Protected_Intermediate Deprotection Deprotection (e.g., TFA) Protected_Intermediate->Deprotection Final_Product Oxepan-4-ylhydrazine Deprotection->Final_Product

Caption: Conceptual synthetic route to oxepan-4-ylhydrazine.

Characterization of the final product would be achieved through standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Reactions and Applications in Library Synthesis

The true utility of oxepan-4-ylhydrazine lies in its reactive hydrazine moiety, which serves as a versatile handle for introducing molecular diversity. The following protocols detail key reactions for the elaboration of this building block into libraries of drug-like molecules.

Hydrazone Formation: A Gateway to Diverse Scaffolds

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a robust and high-yielding transformation.[9][10][11] This reaction is often the first step in the synthesis of more complex heterocyclic systems.

Protocol: General Procedure for Hydrazone Synthesis

  • Dissolution: In a round-bottom flask, dissolve oxepan-4-ylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol (0.1 M concentration).

  • Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.0-1.1 eq). For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Isolation: Upon completion, the hydrazone product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or silica gel chromatography.

G Start Oxepan-4-ylhydrazine + Aldehyde/Ketone Dissolve Dissolve in Ethanol/ Methanol Start->Dissolve Add_Carbonyl Add Carbonyl (1.0-1.1 eq) Dissolve->Add_Carbonyl Stir_RT Stir at Room Temperature Add_Carbonyl->Stir_RT Monitor Monitor by TLC/LC-MS Stir_RT->Monitor Workup Isolation: Filtration or Evaporation Monitor->Workup Purify Purification: Recrystallization or Chromatography Workup->Purify Product Hydrazone Product Purify->Product

Caption: Experimental workflow for hydrazone synthesis.

Reductive Amination: Introduction of Substituted Amines

Reductive amination is a powerful method for the formation of C-N bonds and allows for the introduction of a wide range of substituents.[12][13][14][15] This two-step, one-pot procedure involves the in-situ formation of a hydrazone followed by its reduction to the corresponding hydrazine.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add oxepan-4-ylhydrazine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be used in the presence of many functional groups.[12]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Pictet-Spengler Reaction: Synthesis of Fused Heterocyclic Systems

The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related fused heterocyclic system.[16][17][18] By first coupling oxepan-4-ylhydrazine with a suitable aldehyde-containing aromatic or heteroaromatic moiety, a subsequent intramolecular cyclization can lead to novel, complex scaffolds.

Protocol: Two-Step Pictet-Spengler Reaction

  • Hydrazone Formation: Synthesize the hydrazone precursor by reacting oxepan-4-ylhydrazine with a β-arylethylaldehyde (e.g., 3-(1H-indol-3-yl)propanal) following the general hydrazone synthesis protocol described above.

  • Cyclization: Dissolve the purified hydrazone (1.0 eq) in an anhydrous solvent such as toluene or acetonitrile (0.1 M).

  • Acid Catalysis: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA) or scandium(III) triflate) (0.2 - 1.0 eq). The choice of acid and reaction temperature may need to be optimized depending on the substrate.[17]

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate. Purify the resulting fused heterocyclic compound by silica gel chromatography.

Exemplary Bioactive Scaffolds Derived from Oxepan-4-ylhydrazine

The strategic application of the protocols described above can lead to the generation of diverse libraries of compounds with potential biological activity. The oxepane moiety can act as a key pharmacophoric element, influencing the overall shape and properties of the final molecules.

Scaffold Class Synthetic Reaction Potential Biological Targets Rationale for Activity
Substituted HydrazinesReductive AminationKinases, GPCRs, Ion ChannelsThe introduced substituent can be tailored to interact with specific residues in the binding pocket of the target protein.
Indole-fused OxepanesPictet-Spengler ReactionSerotonin Receptors, Monoamine OxidaseThe indole nucleus is a well-established pharmacophore in neuroscience drug discovery.[16]
Pyrazole-containing OxepanesHydrazone formation followed by cyclization with a 1,3-dicarbonyl compoundCyclooxygenases (COX), p38 MAP KinaseThe pyrazole ring is a common motif in anti-inflammatory and anticancer agents.
Oxadiazole-substituted OxepanesHydrazone formation followed by oxidative cyclizationVarious enzymes and receptors1,3,4-Oxadiazines are important bioactive molecules.[19]

Conclusion

Oxepan-4-ylhydrazine represents a promising and versatile building block for the construction of novel and diverse chemical libraries for drug discovery. Its saturated heterocyclic core offers the potential for improved pharmacokinetic properties, while the reactive hydrazine handle allows for straightforward chemical elaboration. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and to generate new molecular entities with the potential to address a wide range of therapeutic targets.

References

  • Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • The Oxepane Motif in Marine Drugs. PMC. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications. Available at: [Link]

  • Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. PNAS. Available at: [Link]

  • The Oxepane Motif in Marine Drugs. Semantic Scholar. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. Available at: [Link]

  • Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. ResearchGate. Available at: [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available at: [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers. Available at: [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. PMC. Available at: [Link]

  • Chemotherapeutic Importance of Oxepines. TSI Journals. Available at: [Link]

  • Heterocycles in Medicinal Chemistry III. MDPI. Available at: [Link]

  • Reductive Amination. Myers Group, Harvard University. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. Available at: [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

  • A Pictet-Spengler ligation for protein chemical modification. PubMed. Available at: [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. ScienceDirect. Available at: [Link]

  • Diversification of Pharmaceuticals via Late-Stage Hydrazination. PMC. Available at: [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Reaction mechanism of phenylhydrazine with carbonyl. Chemistry Stack Exchange. Available at: [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. Available at: [Link]

  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. PMC. Available at: [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. YouTube. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Available at: [Link]

  • Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. PMC. Available at: [Link]

  • Reactions of solid hydrazine (1) with carbonyl compounds a w. ResearchGate. Available at: [Link]

  • Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. PubMed. Available at: [Link]

  • Total synthesis of an oxepine natural product, (±)-janoxepin. PubMed. Available at: [Link]

Sources

Method

Application Notes & Protocols: Comprehensive Guide to the Safe Handling and Long-Term Storage of Oxepan-4-ylhydrazine

Document ID: ANP-OXP-HYD-2026-03 Abstract & Scope This document provides a detailed technical guide for the safe handling, use, and long-term storage of oxepan-4-ylhydrazine. As a bifunctional molecule containing both a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: ANP-OXP-HYD-2026-03

Abstract & Scope

This document provides a detailed technical guide for the safe handling, use, and long-term storage of oxepan-4-ylhydrazine. As a bifunctional molecule containing both a reactive hydrazine moiety and a cyclic ether (oxepane), this compound presents a unique combination of hazards that demand rigorous safety protocols. These guidelines are intended for researchers, chemists, and drug development professionals. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to ensure the highest standards of laboratory safety and experimental integrity.

Compound Profile and Inherent Hazard Analysis

Oxepan-4-ylhydrazine combines two distinct chemical functionalities, each with its own set of potential hazards. Understanding these is fundamental to establishing safe handling practices.

  • The Hydrazine Moiety (-NHNH₂): Hydrazines are potent reducing agents, highly basic, and recognized for their toxicity.[1][2][3] Acute or chronic exposure can lead to severe health effects, including damage to the central nervous system, liver, and kidneys.[4][5] Many hydrazine derivatives are also suspected carcinogens.[4][6] Their high reactivity makes them incompatible with a wide range of common laboratory chemicals, particularly oxidizing agents, with which they can react violently.[2][3]

  • The Oxepane Ring (Cyclic Ether): The seven-membered oxepane ring is a cyclic ether. Like many ethers, it poses a significant risk of forming explosive peroxides upon prolonged exposure to atmospheric oxygen, especially when exposed to light or heat.[7][8] These peroxides are shock-sensitive and can detonate violently, presenting a severe explosion hazard.[9]

Integrated Hazard Profile

The combination of these two functional groups necessitates a multi-faceted approach to safety. The following table summarizes the primary hazards.

Hazard CategoryDescriptionPrimary Causative MoietyMitigation Strategy
Acute Toxicity Fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[5]HydrazineStrict engineering controls (fume hood) and comprehensive PPE.
Corrosivity Causes severe skin burns and eye damage upon contact.[4]HydrazineUse of chemical-resistant gloves, lab coat, and full eye/face protection.
Carcinogenicity Suspected to cause cancer.[4][5][6]HydrazineMinimize exposure through all routes (inhalation, dermal, ingestion).
Reactivity/Explosivity Highly reactive reducing agent. Reacts violently with oxidizers.[2][3] Can form explosive peroxides.[7][9]Hydrazine & OxepaneSegregated storage, inert atmosphere handling, and peroxide monitoring.
Flammability Hydrazine vapors are flammable over a wide range of concentrations in air (4.7% to 100%).[1]HydrazineStore away from ignition sources in a flammable-rated cabinet.

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A robust safety strategy relies on a hierarchy of controls, starting with engineering solutions and supplemented by administrative controls and PPE.

Mandatory Engineering Controls

All handling of oxepan-4-ylhydrazine, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[4][6] The fume hood is the primary barrier to prevent inhalation of toxic and potentially carcinogenic vapors.[10]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory for all personnel handling this substance.[6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6] Consider double-gloving for transfers of neat material.Prevents dermal absorption and severe skin burns.[4]
Eye/Face Protection Splash-proof chemical safety goggles and a full-face shield.[4][6]Protects against splashes of the corrosive liquid, which can cause severe eye damage.[2]
Body Protection Flame-resistant lab coat worn over full-length pants and closed-toe shoes.Protects skin from contact and provides a barrier against spills.[11]
Respiratory Protection Not required for routine use within a certified fume hood. A NIOSH-approved respirator with cartridges for organic vapors and ammonia/methylamine is required for spill cleanup or emergencies.[3][5]Provides protection in scenarios where engineering controls may be compromised.

Protocols for Safe Handling and Use

The following step-by-step protocols are designed to minimize risk during common laboratory procedures.

Workflow for Receiving and Initial Handling

ReceivingWorkflow cluster_receiving Receiving and Initial Inspection A Receive Package B Transport to Fume Hood A->B C Inspect Outer Packaging for Damage B->C D Don Full PPE (Sec 3.2) C->D If OK H Quarantine if Damaged C->H If Damaged E Open Package Inside Hood D->E F Inspect Primary Container for Leaks or Damage E->F G Verify Label and SDS F->G If OK F->H If Damaged I Proceed to Storage if OK G->I

Caption: Workflow for the initial receipt and inspection of oxepan-4-ylhydrazine.

Protocol: Weighing and Aliquoting Solid/Liquid
  • Preparation: Designate a specific area within the chemical fume hood for handling. Ensure an emergency eyewash and safety shower are accessible and certified.[11]

  • Inert Atmosphere: If the compound is to be stored long-term after opening, prepare for handling under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[11]

  • Tare Container: Place a tared, sealed receiving vial or flask on the balance inside the fume hood.

  • Transfer: Using appropriate tools (e.g., a clean spatula for solids, a gas-tight syringe for liquids), carefully transfer the desired amount of oxepan-4-ylhydrazine from the stock container to the tared container. Perform this action slowly to minimize the generation of dust or aerosols.

  • Seal and Clean: Immediately and securely seal both the stock and receiving containers. Wipe down the spatula or syringe with a solvent-dampened cloth (e.g., isopropanol), placing the cloth in a designated hazardous waste bag.[11]

  • Decontamination: Decontaminate the balance and the work surface within the fume hood.

  • Doffing PPE: Remove gloves and wash hands thoroughly after the procedure is complete.[11]

Long-Term Storage Protocols

The dual-hazard nature of oxepan-4-ylhydrazine dictates stringent storage conditions to ensure stability and safety over time.

Summary of Storage Conditions
ParameterConditionRationale and Citations
Location Store in a designated, approved flammable storage cabinet.[7][9]To mitigate fire risk and provide containment.
Atmosphere Store under an inert atmosphere (nitrogen or argon). Keep container tightly sealed.[11][12][13]Prevents air oxidation of hydrazine and formation of explosive peroxides in the oxepane ring.[3][8]
Temperature Store in a cool, dry, dark place. Avoid direct sunlight and heat sources.[7][10][11]Heat and light can accelerate both hydrazine decomposition and peroxide formation.[8][13]
Segregation Isolate from incompatible materials, especially oxidizing agents, acids, and metal oxides.[3][7][11][14]Prevents violent reactions and potential explosions. Hydrazine is a strong reducing agent.[2]
Labeling Label container with the date received, date opened, and a scheduled peroxide test/disposal date.[7]Critical for managing time-sensitive hazards like peroxide formation.
Chemical Incompatibility

It is imperative to store oxepan-4-ylhydrazine away from the following chemical classes.[15]

Incompatible WithHazard
Oxidizing Agents (e.g., Nitrates, Peroxides, Chromates, Halogens)Violent reaction, fire, explosion.[3][14]
Strong Acids (e.g., Nitric Acid, Sulfuric Acid)Exothermic and violent neutralization reaction.[4][11]
Metal Oxides (e.g., Iron Rust, Copper Oxide)Catalytic decomposition, which can be violent.[3]
Porous Materials (e.g., Wood, Cloth, Earth)Can lead to spontaneous ignition in air.[2]
Protocol: Peroxide Detection and Management

As a peroxide-forming ether, opened containers of oxepan-4-ylhydrazine must be managed as time-sensitive materials.[7][8]

  • Date All Containers: Upon receipt and upon opening, clearly label the container with both dates.

  • Testing Schedule: Test for the presence of peroxides before each use if the container has been opened for more than 6 months , or if the expiration date has passed.[7]

  • Peroxide Test:

    • In a fume hood, transfer a small aliquot (approx. 1 mL) of the compound to a test tube.

    • Add an equal volume of a freshly prepared 10% potassium iodide (KI) solution.

    • A yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the concentration.

  • Disposal Trigger: If peroxides are detected, the material should be considered extremely hazardous and scheduled for immediate disposal by trained hazardous waste professionals. DO NOT attempt to distill or concentrate material that has tested positive for peroxides.

Long-Term Storage Decision Workflow

StorageDecisionTree cluster_storage Long-Term Storage Management A Container Opened? B Label with 'Date Opened' and 'Test/Dispose By' Date (Opened Date + 6 Months) A->B Yes C Time to Use Compound? B->C D Check 'Test/Dispose By' Date C->D E Perform Peroxide Test (Sec 5.3) D->E Date has passed G Proceed with Use D->G Date is current F Peroxides Detected? E->F F->G No H STOP! Contact EHS for Immediate Disposal F->H Yes

Caption: Decision workflow for managing peroxide risk in opened containers.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

IncidentResponse Protocol
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][10][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[5][10][16]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][16]
Small Spill (<50 mL) Wearing full PPE, absorb the spill with an inert material (e.g., sand or vermiculite). Collect the material in a sealed container for hazardous waste disposal. Do not use combustible absorbents like paper towels.[11][12]
Large Spill (>50 mL) Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health & Safety (EHS) emergency line.[2]

Waste Disposal

All waste containing oxepan-4-ylhydrazine is considered hazardous.[6]

  • Containers: Collect all waste, including contaminated PPE and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[6][11]

  • Labeling: The waste container must be labeled "Hazardous Waste - Oxepan-4-ylhydrazine (Toxic, Corrosive, Flammable)" and include the appropriate GHS pictograms.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[11]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not attempt to neutralize hydrazine waste unless you are specifically trained and equipped to do so.[6]

References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Nakamiya, K., et al. (2005). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. Applied and Environmental Microbiology, 71(3), 1254–1258. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved from [Link]

  • Mahendra, S., & Alvarez-Cohen, L. (2017). Degradation of cyclic ethers by microorganisms isolated from contaminated groundwater. Water Research, 119, 1-9. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). University of California, Irvine. Retrieved from [Link]

  • Chemical Storage. (2021). University of Colorado Anschutz Medical Campus. Retrieved from [Link]

  • Safety and Handling of Hydrazine. (1981). Defense Technical Information Center. Retrieved from [Link]

  • Common Applications and Maintenance of Hydrazine Hydrate. (2025). Eastchem. Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

  • Chemical Segregation and Storage. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Alkaline-Induced Degradation Pathways of β‑ O‑4-Linked Vanillin Moieties. (2025). ACS Omega. Retrieved from [Link]

  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • GUIDELINES FOR CHEMICAL STORAGE IN LABS. (2015). American University of Beirut. Retrieved from [Link]

  • Degradation of Cyclic Ethers by Microorganisms Isolated from Contaminated Groundwater. (n.d.). Battelle. Retrieved from [Link]

  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved from [Link]

  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. Retrieved from [Link]

  • Degradation Pathways. (2014). ResearchGate. Retrieved from [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013). Organic Process Research & Development. Retrieved from [Link]

  • oxepan-4-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2023). Fisher Scientific. Retrieved from [Link]

  • Oxepan-4-one. (n.d.). PubChem. Retrieved from [Link]

  • 4-Hydrazinyl-1-methylazepane. (n.d.). PubChem. Retrieved from [Link]

  • Oxepan-4-ylmethanol. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Method for producing (hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine or a salt thereof. (n.d.). Google Patents.
  • Synthesis of Hydrazone Derivatives... as Potent Growth Inhibitors. (2019). Molecules. Retrieved from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative... (n.d.). ACS Omega. Retrieved from [Link]

  • Synthesis of steroidal diacyl hydrazines and their 1,3,4-oxadiazole derivatives. (2002). Steroids. Retrieved from [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines... (n.d.). Nature Communications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Diagnostic Center: Oxepan-4-ylhydrazine Storage

Welcome to the Technical Support Center for the handling and long-term storage of oxepan-4-ylhydrazine . This compound presents a unique dual-threat degradation profile: it contains both a highly oxidation-sensitive hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of oxepan-4-ylhydrazine . This compound presents a unique dual-threat degradation profile: it contains both a highly oxidation-sensitive hydrazine moiety and a peroxidation-prone 7-membered cyclic ether (oxepane) ring. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to prevent degradation and ensure batch-to-batch reproducibility.

Part 1: Diagnostic Q&A (Troubleshooting Specific Storage Issues)

Q1: I stored oxepan-4-ylhydrazine free base in a sealed glass vial at room temperature. A week later, the vial was pressurized, and the liquid turned yellow. What happened? Root Cause & Causality: Your compound underwent a four-electron oxidation process. The hydrazine moiety is highly susceptible to atmospheric oxygen, which drives its degradation into nitrogen gas ( N2​ ), ammonia, and various diazene intermediates[1]. This oxidation is heavily catalyzed by trace transition metals—specifically Cu(II) and Fe(III)—which are ubiquitous on the surface of standard borosilicate glassware[1]. The pressure build-up is directly caused by the evolution of N2​ gas, while the yellowing indicates the formation of azo-compounds and hydrazyl radicals.

Q2: When attempting to concentrate an older batch of the free base under reduced pressure, the residue became highly viscous, and we experienced a micro-detonation. Why? Root Cause & Causality: You concentrated explosive hydroperoxides. The oxepane ring is a cyclic ether. Similar to oxolane (THF), cyclic ethers undergo radical autoxidation at the alpha-carbon in the presence of light and oxygen to form hydroperoxides. When you evaporated the solvent, you concentrated these peroxides, which are highly sensitive to thermal and mechanical shock.

Q3: Can I just add Butylated hydroxytoluene (BHT) to stabilize the oxepane ring, just like we do with THF? Root Cause & Causality: No. While BHT is the industry standard for stabilizing cyclic ethers against peroxide formation, BHT acts as a radical scavenger that requires the presence of trace oxygen to function properly. Because the hydrazine moiety of your molecule is hyper-sensitive to oxygen[1], introducing or allowing oxygen to activate the BHT will rapidly degrade the hydrazine. You cannot simultaneously optimize for BHT efficacy and hydrazine stability in the free base form.

Q4: If I can't use BHT and I can't store the free base safely, what is the definitive method to maintain the integrity of this compound? Root Cause & Causality: You must convert the free base into a protonated salt, specifically a hydrochloride (HCl) salt[2]. In an aqueous or polar environment, the salt dissociates into a positively charged protonated hydrazine ion and a negative acid radical[3]. Protonating the terminal amine lowers the energy of its Highest Occupied Molecular Orbital (HOMO), effectively neutralizing its nucleophilicity and rendering it inert to oxidative degradation[3]. The resulting solid salt is highly stable, non-volatile, and significantly safer to handle[4].

Part 2: Quantitative Data & Action Thresholds

To manage the dual risks of this compound, strict adherence to environmental controls and peroxide testing is required. Below are the quantitative thresholds and stability profiles based on environmental health and safety (EHS) guidelines.

Table 1: Peroxide Action Thresholds for Oxepan-4-ylhydrazine Free Base ,[5]

Peroxide Concentration Risk Level Required Action
0 - 20 ppm Low Safe for experimental use; proceed immediately with salt formation.
20 - 100 ppm Moderate Quench immediately with sodium metabisulfite before any further use.

| > 100 ppm | Critical | Do NOT move, shake, or distill. Contact EHS for explosive disposal. |

Table 2: Storage Conditions vs. Expected Stability

Storage Condition Chemical State Atmosphere Temp Peroxide Risk Hydrazine Oxidation Risk Est. Shelf Life
Ambient Benchtop Free Base Air 25°C High Critical < 24 Hours
Refrigerated Free Base Air 4°C Moderate High 3-5 Days
Inert & Cold Free Base Argon -20°C Low Moderate 1-2 Months

| Salt Form (Optimal) | HCl Salt | Argon | -20°C | Negligible | Negligible | > 2 Years |

Part 3: Mechanistic Degradation & Stabilization Workflow

Degradation_Stabilization FreeBase Oxepan-4-ylhydrazine (Unstable Free Base) O2_Ether O2 Exposure (Oxepane Ring) FreeBase->O2_Ether O2_Metals O2 + Trace Metals (Hydrazine Group) FreeBase->O2_Metals HCl_Addition HCl in Dioxane (Protonation) FreeBase->HCl_Addition Peroxides Hydroperoxide Formation (Explosion Hazard) O2_Ether->Peroxides Diazenes Diazene & N2 Gas (Purity Loss) O2_Metals->Diazenes StableSalt Oxepan-4-ylhydrazine HCl (Stable Storage Form) HCl_Addition->StableSalt

Mechanistic pathways of oxepan-4-ylhydrazine degradation and stabilization via salt formation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Oxepan-4-ylhydrazine Hydrochloride (Long-Term Storage Form)

This protocol converts the unstable free base into a highly stable, oxidation-resistant salt. Hydrazine salts are hygroscopic[2], so strictly anhydrous conditions are required.

  • Peroxide Clearance: Before handling the free base, test for peroxides using KI-starch strips. If the concentration is >20 ppm, execute Protocol B first.

  • Inert Setup: Purge a clean, dry round-bottom flask with Argon. Use only PTFE-coated magnetic stir bars and plastic/ceramic spatulas to eliminate trace metal catalysis (Cu/Fe)[1].

  • Solvation: Dissolve the oxepan-4-ylhydrazine free base in anhydrous, peroxide-free methyl tert-butyl ether (MTBE) (10 mL per gram of substrate).

  • Protonation: Cool the solution to 0°C in an ice bath. Dropwise, add 1.05 equivalents of 4M HCl in dioxane.

    • Causality Note: Dioxane is used instead of aqueous HCl to strictly exclude moisture, preventing the hygroscopic salt from turning into an unmanageable oil[2].

  • Isolation: Stir for 30 minutes at 0°C. Filter the resulting white precipitate rapidly through a Schlenk frit under an Argon blanket. Wash with cold, anhydrous MTBE.

  • Drying & Storage: Dry the solid under high vacuum for 4 hours. Store the white powder in an amber glass vial, backfilled with Argon, at -20°C.

  • System Validation: Dissolve 10 mg of the isolated product in 1 mL of deionized water. A pH reading of ~4.0-4.5 confirms complete protonation without excess free acid. The lack of solubility in ether confirms the successful transition to the ionic salt state[3].

Protocol B: Routine Peroxide Testing and Quenching (For Free Base Intermediates)

Cyclic ethers form explosive hydroperoxides via radical autoxidation. This protocol ensures safe handling before salt conversion.

  • Sampling: Dip a colorimetric peroxide test strip (0-100 ppm range) into the oxepan-4-ylhydrazine free base solution[5].

  • Reading: Wait 15 seconds. A color change to blue/black indicates the presence of hydroperoxides.

  • Quenching (If 20-100 ppm): Add an equal volume of a 10% w/v aqueous solution of sodium metabisulfite ( Na2​S2​O5​ ) to the organic layer. Stir vigorously for 20 minutes to reduce the peroxides to safe alcohols.

  • System Validation: Separate the organic layer and re-test with a fresh peroxide strip. A completely white strip validates the total reduction of explosive peroxides, rendering the batch safe for distillation or salt formation.

Sources

Optimization

Technical Support Center: Oxepan-4-ylhydrazine Synthesis &amp; Impurity Resolution

Welcome to the advanced troubleshooting portal for the preparation of oxepan-4-ylhydrazine. The synthesis of cyclic alkylhydrazines via the reductive amination of cyclic ketones (such as oxepan-4-one) is a cornerstone re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for the preparation of oxepan-4-ylhydrazine. The synthesis of cyclic alkylhydrazines via the reductive amination of cyclic ketones (such as oxepan-4-one) is a cornerstone reaction in drug development[1]. However, the nucleophilic nature of hydrazines and the sensitivity of the oxepane ring often lead to complex impurity profiles.

This guide provides drug development professionals with a mechanistic understanding of impurity formation, diagnostic tools, and self-validating protocols to ensure high-yield, high-purity syntheses.

Part 1: Diagnostic Dashboard & Impurity Profiling

Before adjusting your synthetic protocol, you must accurately identify the species in your reaction mixture. The table below summarizes the quantitative analytical data for common impurities encountered during the reductive hydrazination of oxepan-4-one.

Table 1: LC-MS Diagnostic Profile for Oxepan-4-ylhydrazine Synthesis

Species / ImpurityLC-MS (ESI+) m/z [M+H]⁺Mechanistic Root CausePrimary Mitigation Strategy
Oxepan-4-ylhydrazine (Target) 131.1 N/A (Desired Product)N/A
N,N-bis(oxepan-4-yl)hydrazine 229.2Over-alkylation; product is more nucleophilic than starting hydrazine.Use Boc-protected hydrazine or large molar excess of NH₂NH₂.
Oxepan-4-ol 117.1Direct ketone reduction by borohydride before hydrazone formation.Ensure complete imine formation before adding reducing agent.
Unreacted Oxepan-4-one 115.1Hydrolysis of hydrazone during aqueous workup or stalled condensation.Drive equilibrium with molecular sieves; use mild acid catalyst.
Ring-Opened Alcohols VariableAcid-catalyzed ether cleavage of the oxepane ring.Avoid strong Brønsted acids; use HFIP or biocatalytic IREDs.

Part 2: Mechanistic Pathway Visualization

Understanding the chemical network is critical for troubleshooting. The diagram below illustrates the competing pathways that lead to the impurities listed in Table 1.

G SM Oxepan-4-one (Starting Material) Int Hydrazone Intermediate SM->Int + Reagent (H+ cat.) Imp3 Oxepan-4-ol (Direct Ketone Reduction) SM->Imp3 Premature Reduction Reagent Hydrazine Source (e.g., NH2NH2 or Boc-NHNH2) Target Oxepan-4-ylhydrazine (Target Product) Int->Target Reduction (NaBH3CN / NaBH(OAc)3) Imp2 Ring-Opened Byproducts (Acid Degradation) Int->Imp2 Harsh Acid / Heat Imp1 N,N-bis(oxepan-4-yl)hydrazine (Over-alkylation) Target->Imp1 Excess SM Over-reaction

Reaction network of oxepan-4-ylhydrazine synthesis highlighting key impurity pathways.

Part 3: Deep-Dive Troubleshooting FAQs

Q1: I am observing a massive peak corresponding to N,N-bis(oxepan-4-yl)hydrazine (dialkylation). How do I prevent this? A: This is a classic issue of relative nucleophilicity. Once the primary hydrazine reacts to form the mono-alkylated product (oxepan-4-ylhydrazine), the resulting secondary amine is sterically accessible and electronically more nucleophilic than the starting primary hydrazine. It rapidly reacts with another equivalent of oxepan-4-one. Solution: Do not use unprotected hydrazine hydrate unless you are operating under a massive stoichiometric excess (e.g., 10+ equivalents). Instead, use tert-butyl carbazate (Boc-hydrazine). The Boc group sterically hinders the secondary nitrogen and withdraws electron density, effectively halting the reaction at mono-alkylation.

Q2: My reaction stalls at the hydrazone intermediate, and adding more NaBH(OAc)₃ doesn't help. What is going wrong? A: Reductive amination/hydrazination relies on a delicate pH equilibrium. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that specifically targets the protonated iminium/hydrazonium ion[2]. If your reaction mixture is too basic, the intermediate remains unprotonated and resists reduction. Solution: Add 1.1 to 1.5 equivalents of glacial acetic acid to lower the pH to ~4-5. Alternatively, consider using hexafluoroisopropanol (HFIP) as a solvent additive; HFIP promotes iminium formation and stabilizes the transition state without the need for harsh acids[3].

Q3: I am seeing significant amounts of oxepan-4-ol in my crude mixture. Why is my ketone being reduced directly? A: This occurs when the reducing agent is introduced before the hydrazone condensation is complete. NaBH(OAc)₃ reacts slowly with ketones, but over time—or if the condensation is sluggish—it will irreversibly reduce oxepan-4-one to oxepan-4-ol[2]. Solution: Implement a "pre-stir" step. Allow the oxepan-4-one and hydrazine source to stir for 1-2 hours in the presence of an acid catalyst. Do not add the reducing agent until LC-MS confirms the disappearance of the ketone mass.

Q4: Are there greener, non-toxic alternatives to borohydride reagents for this synthesis? A: Yes. Recent advancements in biocatalysis have demonstrated that Imine Reductases (IREDs) can catalyze the reductive hydrazination of cyclic ketones with high atom-efficiency and enantioselectivity[1]. Using an enzyme like the IRED from Myxococcus stipitatus coupled with a hydrogenase cofactor regeneration system completely eliminates the need for toxic borohydrides and prevents over-alkylation[1].

Part 4: Validated Experimental Protocol

To ensure a self-validating system, the following protocol utilizes a Boc-protection strategy and incorporates strict Quality Control (QC) gates. This prevents cascading errors (such as direct ketone reduction).

Workflow: Synthesis of Oxepan-4-ylhydrazine Hydrochloride

Reagents Required:

  • Oxepan-4-one (1.0 eq, limiting reagent)

  • tert-Butyl carbazate (Boc-hydrazine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (1.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Hydrazone Condensation (QC Gate 1):

    • Charge a flame-dried flask with oxepan-4-one (10 mmol) and tert-butyl carbazate (11 mmol) in anhydrous DCE (50 mL).

    • Add glacial acetic acid (11 mmol) dropwise.

    • Stir at room temperature for 2 hours.

    • Self-Validation Step: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Proceed to Step 2 only when the oxepan-4-one peak (m/z 115.1) is depleted and the Boc-hydrazone peak (m/z 229.1 [M+H]⁺) is dominant.

  • Selective Reduction (QC Gate 2):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH(OAc)₃ (15 mmol) portionwise over 15 minutes to control the exotherm and prevent ring-opening side reactions[2].

    • Warm to room temperature and stir for 4 hours.

    • Self-Validation Step: Run LC-MS. The intermediate (m/z 229.1) should shift to the reduced Boc-protected hydrazine (m/z 231.1 [M+H]⁺).

  • Quench and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until CO₂ evolution ceases. Causality: This neutralizes the acetic acid and destroys unreacted borohydride, preventing post-workup degradation[2].

    • Extract with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude Boc-protected intermediate in minimal DCM (10 mL).

    • Add 4M HCl in Dioxane (10 mL) and stir at room temperature for 2 hours.

    • Concentrate under vacuum and triturate with diethyl ether to yield oxepan-4-ylhydrazine hydrochloride as a white solid.

Workflow Step1 1. Condensation Mix Oxepan-4-one & Boc-Hydrazine in DCE + AcOH QC1 QC Check: LC-MS for Hydrazone (m/z 229[M+H]+) Step1->QC1 QC1->Step1 Fail (Add Time/Acid) Step2 2. Reduction Add NaBH(OAc)3 portionwise at 0°C QC1->Step2 Pass QC2 QC Check: Complete consumption of Hydrazone Step2->QC2 QC2->Step2 Fail (Add Reductant) Step3 3. Workup & Deprotection Bicarbonate quench, extract, then HCl/Dioxane QC2->Step3 Pass Final Oxepan-4-ylhydrazine HCl Isolation Step3->Final

Self-validating experimental workflow for synthesizing oxepan-4-ylhydrazine.

Sources

Troubleshooting

Resolving solvent solubility issues with oxepan-4-ylhydrazine

Welcome to the technical support center for oxepan-4-ylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for oxepan-4-ylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during its use in experimental settings. Our approach is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of oxepan-4-ylhydrazine?

Predicting the exact solubility of a novel compound like oxepan-4-ylhydrazine without experimental data can be challenging. However, we can make educated inferences based on its structure, which consists of a polar oxepane ring and a highly polar hydrazine functional group.

  • The Oxepane Ring: The ether linkage in the seven-membered oxepane ring introduces polarity and the potential for hydrogen bonding with protic solvents. The presence of the oxygen atom can increase aqueous solubility compared to its carbocyclic analog, cycloheptane. However, the overall effect of such cyclic ethers on solubility can be complex and is not always straightforward to predict.[1][2]

  • The Hydrazine Group: The hydrazine moiety (-NHNH2) is capable of forming strong hydrogen bonds with protic solvents like water and alcohols.[3][4][5] Aliphatic hydrazines, in particular, are often soluble in water.[6]

Based on these structural features, oxepan-4-ylhydrazine is expected to be a polar molecule. It is likely to have some solubility in polar protic solvents such as water, ethanol, and methanol, as well as polar aprotic solvents like DMSO and DMF. Its solubility in nonpolar solvents like hexanes or toluene is expected to be limited.

Q2: I am having trouble dissolving oxepan-4-ylhydrazine. Which solvents should I try?

When encountering solubility issues, a systematic approach to solvent screening is recommended. Below is a table of suggested solvents, categorized by polarity, that you can use as a starting point for your experiments. The choice of solvent will ultimately depend on the specific requirements of your reaction or analysis.

Solvent CategoryRecommended SolventsRationale & Considerations
Polar Protic WaterThe hydrazine group should facilitate solubility through hydrogen bonding. However, the cyclic ether part of the molecule may limit high solubility.[6]
Methanol, EthanolGood general-purpose polar protic solvents that can engage in hydrogen bonding with both the hydrazine and oxepane moieties.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High-polarity solvents capable of dissolving a wide range of organic compounds. Use with caution as they can be difficult to remove.
Acetonitrile (MeCN)A medium-polarity aprotic solvent that is often a good choice for a variety of organic molecules.
Tetrahydrofuran (THF)As a cyclic ether, THF shares some structural similarity with the oxepane ring and may be a suitable solvent.
Chlorinated Dichloromethane (DCM), ChloroformCommon solvents for organic synthesis and purification. Their effectiveness will depend on the overall polarity of the compound.

Recommendation: Start with a small-scale solubility test as described in the protocol below to efficiently screen these solvents.

Troubleshooting Guide

Q3: I've tried the recommended solvents, but my oxepan-4-ylhydrazine still has poor solubility. What are my next steps?

If you are still facing challenges, there are several techniques you can employ to enhance the solubility of your compound. The flowchart below provides a decision-making framework for troubleshooting.

G start Start: Oxepan-4-ylhydrazine is poorly soluble test_solvents Have you performed a systematic small-scale solubility test with the recommended solvents? start->test_solvents protocol Follow the Small-Scale Solubility Test Protocol below. test_solvents->protocol No cosolvents Try using a co-solvent system. Start with a mixture of a good solvent and a poor solvent (e.g., DCM/Methanol or Toluene/Ethanol). test_solvents->cosolvents Yes protocol->cosolvents heating Does your experimental protocol allow for heating? Gentle heating can significantly increase solubility. cosolvents->heating heat_action Warm the mixture gently while stirring. Monitor for dissolution and any signs of degradation. heating->heat_action Yes salt_formation Is your reaction compatible with a salt form of the hydrazine? Consider forming a hydrochloride or other salt. heating->salt_formation No success Solubility Issue Resolved heat_action->success salt_protocol Dissolve the hydrazine in a minimal amount of an organic solvent (e.g., ether or DCM) and add a solution of HCl in a suitable solvent (e.g., HCl in ether or dioxane). salt_formation->salt_protocol Yes fail Consult further with a specialist if solubility remains an issue. salt_formation->fail No salt_protocol->success

Caption: Troubleshooting workflow for resolving oxepan-4-ylhydrazine solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to help you efficiently determine the best solvent for oxepan-4-ylhydrazine using a minimal amount of your compound.

Materials:

  • Oxepan-4-ylhydrazine

  • A selection of test solvents (see table above)

  • Small vials (e.g., 1 mL HPLC vials or small test tubes)

  • Vortex mixer

  • Small magnetic stir bar (optional)

Procedure:

  • Preparation: Weigh out a small, precise amount of oxepan-4-ylhydrazine (e.g., 1-2 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a small, measured volume of the first test solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial vigorously for 30-60 seconds. If a magnetic stir bar is used, allow it to stir for 2-5 minutes.

  • Observation: Observe the solution.

    • Soluble: If all the solid has dissolved, the compound is soluble in that solvent at the current concentration. You can proceed to the next solvent or try to dissolve a larger amount to determine the solubility limit.

    • Partially Soluble or Insoluble: If solid material remains, proceed to the next step.

  • Incremental Solvent Addition: Add another measured volume of the solvent (e.g., another 100 µL) and repeat the mixing and observation steps.

  • Repeat: Continue adding the solvent in increments until the solid dissolves or you have reached a volume that indicates poor solubility (e.g., 1 mL).

  • Record Results: Carefully record the amount of solute and the volume of solvent required for complete dissolution for each solvent tested. This will give you a semi-quantitative measure of solubility.

  • Repeat for All Solvents: Repeat this procedure for each of the selected test solvents.

Safety Precautions: Always handle chemical substances in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Are there any stability concerns I should be aware of when dissolving oxepan-4-ylhydrazine?

Yes, hydrazine derivatives can be susceptible to oxidation and degradation, especially in the presence of air, certain metal ions, or at elevated temperatures.[3] When working with oxepan-4-ylhydrazine solutions, consider the following to ensure the integrity of your compound:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of oxepan-4-ylhydrazine immediately before use to minimize the potential for degradation.

  • Inert Atmosphere: For sensitive reactions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid High Temperatures: If heating is necessary to dissolve the compound, use the lowest effective temperature and minimize the heating time. Monitor for any color changes, which could indicate decomposition.

  • Purity of Solvents: Use high-purity, dry solvents to avoid unwanted side reactions.

By following these guidelines and systematically approaching any solubility challenges, you will be well-equipped to successfully incorporate oxepan-4-ylhydrazine into your experimental workflows.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Avdeef, A., & Berger, C. M. (2001). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Available at: [Link]

  • Shen, C., & Yalkowsky, S. H. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Johnson, R. J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • Bielinski, V. A. (2020). Protocol for small scale solubility test for His-tagged proteins. protocols.io. Available at: [Link]

  • Johnson, R. J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • Wipf, P., & Space, B. (2017). Oxetanes in Drug Discovery Campaigns. PMC. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Bielinski, V. A. (2020). Small-scale Expression and Solubility Testing of Proteins in BL21 E. coli. protocols.io. Available at: [Link]

  • Yi, Y., et al. (2005). Development of a Small-Scale Automated Solubility Measurement Apparatus. Industrial & Engineering Chemistry Research. Available at: [Link]

  • GSK Solvent Selection Guide. Green Chemistry. Available at: [Link]

  • protocols.io. (n.d.). Small-scale Expression and Solubility Testing of Proteins in BL21 E. coli. Available at: [Link]

  • Al-Hamidi, H. (2015). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Zhang, Y., et al. (2022). Acylhydrazine-based reticular hydrogen bonds enable robust, tough, and dynamic supramolecular materials. PMC. Available at: [Link]

  • Wani, A. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]

  • Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules?. Available at: [Link]

  • Wang, L., et al. (2023). Hydrogen Bonding Regulated Flexibility and Disorder in Hydrazone-Linked Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazines. Available at: [Link]

  • Jee, S., et al. (2021). High-Pressure Studies of Hydrogen-Bonded Energetic Material 3,6-Dihydrazino-s-tetrazine Using DFT. PMC. Available at: [Link]

  • University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. Available at: [Link]

  • Al-Windy, S. H. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Available at: [Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Available at: [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. (2024). Available at: [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]

Sources

Optimization

Minimizing side reactions in oxepan-4-ylhydrazine derivatization

Welcome to the Technical Support Center for Oxepan-4-ylhydrazine Derivatization . Working with oxepan-4-ylhydrazine presents a unique set of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxepan-4-ylhydrazine Derivatization .

Working with oxepan-4-ylhydrazine presents a unique set of synthetic challenges. You are handling a bifunctional molecule: a seven-membered cyclic ether (oxepane) that is susceptible to harsh electrophilic or acidic conditions, and a highly reactive, redox-sensitive hydrazine moiety. This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate derivatization workflows while minimizing side reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to the addition of water (+18 Da) or solvent adducts instead of my target hydrazone. Why is the oxepane ring opening? The Causality: While seven-membered oxepane rings are less strained than four-membered oxetanes, the ether oxygen remains susceptible to protonation by strong Brønsted acids or coordination by oxophilic Lewis acids. When you use strong acids (e.g., HCl, TFA) to catalyze hydrazone formation, the protonated oxepane oxygen becomes a good leaving group, triggering an acid-mediated ring-opening event[1]. This leads to acyclic ether cleavage products, which subsequently react with nucleophilic solvents (like water or methanol). The Solution: Shift to mildly acidic conditions. Use acetic acid (AcOH) as a catalyst and buffer the reaction to a strictly controlled pH of 4.5–5.5. This provides enough protons to activate the carbonyl of your aldehyde/ketone for nucleophilic attack by the hydrazine, without crossing the threshold required to protonate and cleave the oxepane ring.

Q2: During hydrazide formation (acylation), I am seeing a significant amount of N,N'-diacylated side product. How do I restrict the reaction to mono-acylation? The Causality: Hydrazines possess two adjacent nucleophilic nitrogen atoms (the primary −NH2​ and the secondary −NH− ). The primary amine is sterically more accessible and kinetically favored. However, once mono-acylated, the secondary nitrogen retains enough nucleophilicity to undergo a second acylation if the acylating agent is highly reactive (e.g., formic acid, reactive acyl chlorides) or present in excess[2]. Formylation is particularly notorious for rapid over-reaction[2]. The Solution: Strict stoichiometric control is mandatory. Use exactly 1.0 to 1.05 equivalents of the acylating agent. Furthermore, drop the reaction temperature to 0 °C to maximize the kinetic differentiation between the primary and secondary amines. If using highly reactive acyl chlorides, employ a bulky base like N,N-diisopropylethylamine (DIPEA) to sterically hinder the secondary nitrogen from reacting.

Q3: My reaction mixture is bubbling, and the yield of my derivatized product is near zero. What is causing this degradation? The Causality: Hydrazines are highly redox-active. In the presence of ambient oxygen or trace transition metals (particularly Copper, Cu(II)), hydrazines undergo single-electron transfer (SET) oxidation. This generates a nitrogen-centered radical that rapidly oxidizes into a diazene ( N2​H2​ derivative)[3]. The diazene intermediate is thermodynamically unstable and readily decomposes, extruding nitrogen gas ( N2​ ) and yielding radical degradation products[3][4]. The Solution: Treat the reaction as air- and moisture-sensitive. Thoroughly degas all solvents by sparging with Argon or Nitrogen. If trace metal contamination from previous synthetic steps is suspected, add a metal chelator (e.g., EDTA) during the aqueous workup of the oxepan-4-ylhydrazine precursor.

Section 2: Reaction Profiling & Quantitative Data

To help you anticipate side reactions based on your chosen conditions, refer to the quantitative profiling table below. This data summarizes the expected product distribution when derivatizing oxepan-4-ylhydrazine.

Reaction TypeReagents & ConditionsTarget ProductDominant Side ReactionExpected Side Product (%)
Hydrazone Formation Aldehyde (1 eq), HCl (cat.) , MeOH, 25 °CMono-hydrazoneOxepane Ring Opening25 - 40%
Hydrazone Formation Aldehyde (1 eq), AcOH (cat.) , EtOH, 25 °CMono-hydrazoneAzine Condensation< 5%
Hydrazide Formation Acyl Chloride (1.5 eq), TEA, DCM, 25 °CMono-hydrazideN,N'-Diacylation30 - 50%
Hydrazide Formation Acyl Chloride (1.0 eq), DIPEA, DCM, 0 °C Mono-hydrazideN,N'-Diacylation< 2%
General Derivatization Any, Open Air / Trace Cu(II) , 25 °CTargetDiazene Oxidation / N2​ 40 - 90%

Section 3: Self-Validating Experimental Protocols

A self-validating protocol ensures that if a step fails, the failure is immediately detectable before proceeding.

Protocol A: Chemoselective Hydrazone Formation

Objective: Condense oxepan-4-ylhydrazine with an aldehyde while preserving the oxepane ring.

  • Preparation: Dissolve oxepan-4-ylhydrazine (1.0 eq) in anhydrous, degassed ethanol (0.2 M).

  • Buffering (Validation Step): Add 0.1 equivalents of glacial acetic acid. Self-Validation: Spot the mixture on pH paper; it must read between 4.5 and 5.5. If pH < 4, neutralize slightly with sodium acetate to prevent oxepane cleavage.

  • Addition: Add the target aldehyde (1.0 eq) dropwise over 10 minutes at room temperature.

  • Monitoring: Stir for 2 hours. Self-Validation: Run an LC-MS aliquot. You should see the target mass [M+H]+ of the hydrazone. The absence of a [M+18+H]+ peak confirms the oxepane ring is intact.

  • Quenching: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid, preventing any slow ring-opening during concentration. Extract with EtOAc.

Protocol B: Controlled Mono-Acylation (Hydrazide Formation)

Objective: Acylate the primary nitrogen without triggering N,N'-diacylation.

  • Preparation: Dissolve oxepan-4-ylhydrazine (1.0 eq) and DIPEA (1.2 eq) in anhydrous, degassed dichloromethane (DCM).

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Self-Validation: Do not proceed until an internal thermometer registers 2 °C.

  • Addition: Dissolve the acyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise via syringe pump over 30 minutes.

  • Monitoring: Stir at 0 °C for 1 hour. Self-Validation: Perform TLC (Ninhydrin stain). The primary hydrazine will stain strongly; the mono-acylated product will stain weakly or not at all. If unreacted starting material remains, do not add more acyl chloride (this risks diacylation); instead, allow it to warm to 10 °C for 30 minutes.

  • Workup: Wash with cold brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Section 4: Workflows & Logical Relationships

The following diagrams map the mechanistic pathways of the side reactions and provide a step-by-step troubleshooting logic tree.

Diagram 1: Mechanistic Pathways of Side Reactions

Pathways Start Oxepan-4-ylhydrazine Target1 Hydrazone (Target) Start->Target1 Aldehyde, pH 4.5-5.5 Target2 Mono-hydrazide (Target) Start->Target2 Acyl Chloride, 0°C, 1 eq Side1 Ring-Opened Ether (Side Product) Start->Side1 Strong Acid (HCl) Side2 N,N'-Diacylated (Side Product) Start->Side2 Excess Acylating Agent Side3 Diazene / N2 Gas (Degradation) Start->Side3 O2 or Cu(II) Catalyst

Mechanistic pathways of oxepan-4-ylhydrazine derivatization and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yields

Workflow Issue Low Yield of Mono-derivatized Product Check1 Is the oxepane ring intact? (LC-MS) Issue->Check1 Fix1 Switch to mild acid (AcOH) Maintain pH > 4 Check1->Fix1 No (Ring Cleaved) Check2 Are there multiple acylation spots? Check1->Check2 Yes Fix2 Reduce equivalents to 1.0 Drop temp to 0°C Check2->Fix2 Yes (Diacylation) Check3 Is the mixture bubbling (N2)? Check2->Check3 No Fix3 Degas solvents (Ar/N2) Remove trace metals Check3->Fix3 Yes (Oxidation)

Step-by-step troubleshooting workflow for optimizing oxepan-4-ylhydrazine derivatization.

References

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to n
  • Copper-Catalyzed Transformation of Hydrazones into Halogenated Azabutadienes, Versatile Building Blocks for Organic Synthesis.
  • Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin (PubMed/NIH).
  • Uncovering Redox Non-innocent Hydrogen-Bonding in Cu(I)-Diazene Complexes. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Oxepan-4-ylhydrazine

Welcome to the Technical Support Center for the chromatographic analysis of oxepan-4-ylhydrazine. As a hydrazine derivative containing a 7-membered ether ring, this molecule presents a unique analytical challenge: it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of oxepan-4-ylhydrazine. As a hydrazine derivative containing a 7-membered ether ring, this molecule presents a unique analytical challenge: it is highly polar, basic, and lacks a conjugated π -electron system for UV detection.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you establish robust HPLC-UV or LC-MS/MS workflows.

Workflow Visualization

HPLC_Strategy A Oxepan-4-ylhydrazine (Highly Polar, No UV Chromophore) B Select Detection Modality A->B C Mass Spectrometry (LC-MS/MS) B->C High Selectivity D Optical Detection (UV/Vis or FLD) B->D Standard Lab Setup E Direct HILIC Analysis (Zwitterionic/Silica Column) C->E F Pre-Column Derivatization (e.g., p-Tolualdehyde) D->F G Reversed-Phase HPLC (C18 Column) F->G

Decision tree for oxepan-4-ylhydrazine HPLC method selection based on detector availability.

Section 1: Core Challenges & Method Selection

Q: Why does oxepan-4-ylhydrazine elute in the void volume on my standard C18 column? A: While the oxepane ring provides marginal lipophilicity, the basic, highly polar hydrazine group dominates the molecule's physicochemical profile. In standard acidic mobile phases used for reversed-phase (RP) HPLC, the hydrazine nitrogen becomes protonated. This ionic state drastically reduces its affinity for hydrophobic C18 stationary phases, causing it to elute in the void volume[1]. To resolve this, you must either shift to Hydrophilic Interaction Liquid Chromatography (HILIC) or perform pre-column derivatization to mask the polar group and increase hydrophobicity[2].

Quantitative Comparison of Analytical Strategies
ParameterDirect HILIC-MS/MSDerivatization + RP-HPLC (UV)
Primary Retention Mechanism Hydrophilic partitioning into aqueous layer[1]Hydrophobic interaction via added non-polar group[2]
Typical Detection Limit (LOD) Low ng/mL range0.25 – 3.1 µg/mL[3][4]
Sample Preparation Time Minimal (Dilution/Direct Injection)40–60 mins (Incubation + SPE Cleanup)[2][5]
Matrix Interference Susceptible to MS ion suppressionLow (Derivative shifts λmax​ away from matrix)[4]

Section 2: Pre-Column Derivatization (RP-HPLC / UV)

Q: I only have a UV/Vis detector. How do I analyze this molecule? A: Hydrazines lack a conjugated π -electron system, making them virtually invisible to UV detectors at standard wavelengths (>250 nm). You must derivatize the molecule using an aldehyde, such as p-tolualdehyde, benzaldehyde, or salicylaldehyde. The nucleophilic addition of the hydrazine to the aldehyde's carbonyl carbon, followed by dehydration, forms a stable hydrazone. This reaction achieves two goals simultaneously: it extends the conjugated system (enabling UV detection at ~240-360 nm) and adds a bulky, non-polar aromatic ring that ensures strong retention on standard C18 columns[3][4].

Protocol: Pre-Column Derivatization with p-Tolualdehyde

Causality Note:p-Tolualdehyde is often preferred over standard benzaldehyde because the para-methyl group provides a stronger inductive effect, stabilizing the resulting hydrazone and slightly improving ionization efficiency if LC-MS is later used[5].

  • Reagent Preparation: Prepare a 10 mM solution of p-tolualdehyde in LC-grade methanol.

  • Buffering: Dilute the oxepan-4-ylhydrazine sample in a 50 mM sodium acetate buffer adjusted to pH 4.5.

    • Why? The reaction is acid-catalyzed; pH 4.5 protonates the carbonyl oxygen to increase electrophilicity without fully protonating the hydrazine nucleophile.

  • Reaction: Mix 100 µL of the buffered sample with 100 µL of the derivatizing reagent.

  • Incubation: Sonicate or vortex the mixture and incubate at 40°C for 40 minutes to drive the condensation reaction to completion[5].

  • Quenching & Cleanup (Self-Validating Step): Pass the mixture through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 80:20 Water/Methanol to remove unreacted polar matrix components, then elute the hydrophobic hydrazone derivative with 100% acetonitrile[2][4].

  • Analysis: Inject 5 µL onto a C18 column using a water/acetonitrile gradient.

Troubleshooting: Why am I seeing multiple derivative peaks or low yield? A: This usually indicates incomplete reaction or degradation. Hydrazines are highly susceptible to oxidation by dissolved oxygen. Ensure your reaction buffer is freshly prepared and consider adding a trace amount of an antioxidant (like ascorbic acid) if analyzing complex biological matrices. Additionally, ensure the pH is strictly maintained between 4.0 and 5.0; if it is too acidic, the hydrazine becomes entirely protonated and non-nucleophilic.

Section 3: Direct Analysis via HILIC-MS/MS

Q: Can I bypass derivatization entirely if I have an LC-MS/MS? A: Yes. HILIC is the gold standard for the direct analysis of underivatized hydrazines. In HILIC, the polar stationary phase (e.g., zwitterionic sulfobetaine) holds a water-enriched layer. The highly polar oxepan-4-ylhydrazine partitions into this aqueous layer rather than interacting with the bulk organic mobile phase, providing excellent retention[1].

Protocol: Direct HILIC-MS/MS Setup
  • Column: ZIC-HILIC (Zwitterionic) or bare silica column (e.g., 150 mm x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid.

    • Why? Ammonium formate provides the necessary ionic strength to shield secondary electrostatic interactions with the stationary phase, preventing peak tailing[1].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B (high organic promotes retention in HILIC). Ramp down to 50% B over 10 minutes to elute the polar hydrazine.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the [M+H]+ precursor ion for oxepan-4-ylhydrazine.

Troubleshooting: Why is my peak shape poor (tailing) in HILIC mode? A: Peak tailing in HILIC for basic molecules like oxepan-4-ylhydrazine is almost always caused by secondary electrostatic interactions with unshielded silanol groups on the silica support. To fix this, increase your buffer concentration (up to 20 mM ammonium formate) to provide better ionic shielding, or ensure your mobile phase pH is low enough (pH < 3) to protonate and neutralize the silanols.

References

  • Benchchem. "Application Notes and Protocols for HPLC Analysis using Heptyl-Hydrazine Sulfate Derivatization".
  • Rasayan Journal of Chemistry. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC".
  • ResearchGate. "Hydrazine determination in allopurinol using derivatization and SPE for sample preparation".
  • ResearchGate. "Direct liquid chromatographic determination of hydrazines: A review".
  • ResearchGate. "Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde".

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiles in Heterocyclic Design: Oxepan-4-ylhydrazine vs. Oxan-4-ylhydrazine

Introduction In modern drug discovery, cyclic hydrazines are indispensable building blocks, frequently serving as precursors for complex pyrazoles, triazoles, and sp3 -rich scaffolds[1]. Among these, oxygen-containing sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, cyclic hydrazines are indispensable building blocks, frequently serving as precursors for complex pyrazoles, triazoles, and sp3 -rich scaffolds[1]. Among these, oxygen-containing saturated heterocycles—specifically the 6-membered oxane (tetrahydropyran) and the 7-membered oxepane—are highly valued for modulating lipophilicity and metabolic stability in pharmaceutical targets, such as Bruton's tyrosine kinase (BTK) inhibitors[2].

However, substituting an oxan-4-yl moiety with an oxepan-4-yl group is not a simple structural swap; it fundamentally alters the reactivity profile of the attached hydrazine group. As an application scientist, I frequently observe that unexpected yield drops in heterocyclic synthesis stem from a failure to account for these ring-size-dependent conformational dynamics[3]. This guide provides an objective, data-driven comparison of their reactivity profiles to assist researchers in optimizing synthetic workflows.

Conformational Causality: The Root of Reactivity Differences

The divergent reactivity of these two molecules is rooted in their three-dimensional geometry.

Oxan-4-ylhydrazine (6-Membered Ring): The tetrahydropyran ring adopts a highly stable chair conformation[4]. The bulky hydrazine group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. This spatial arrangement projects the nucleophilic terminal nitrogen ( −NH2​ ) outward, free from significant steric shielding. Consequently, the nitrogen lone pair is highly accessible for electrophilic attack.

Oxepan-4-ylhydrazine (7-Membered Ring): Oxepanes are inherently more challenging synthetic targets due to significant enthalpic and entropic barriers[5]. The 7-membered ring lacks a single deep energy minimum, rapidly interconverting between various twist-chair and boat conformations. This flexibility introduces transannular (Prelog) strain and eclipsing interactions[4]. As a result, the C4 position is partially shielded by the fluctuating axial-like protons of the flexible ring, creating a sterically hindered microenvironment that restricts the approach trajectory of electrophiles and reduces the effective nucleophilicity of the hydrazine group.

Conformation Hydrazine Cyclic Hydrazine Core Oxane Oxan-4-yl (6-Membered) Hydrazine->Oxane Oxepane Oxepan-4-yl (7-Membered) Hydrazine->Oxepane Chair Stable Chair Conformation Minimal Steric Hindrance Oxane->Chair Twist Twist-Chair Conformation Transannular Strain Oxepane->Twist HighReact High Nucleophilicity Fast Kinetics Chair->HighReact LowReact Reduced Nucleophilicity Slower Kinetics Twist->LowReact

Conformational dynamics dictating the reactivity of oxane and oxepane hydrazines.

Table 1: Physicochemical and Conformational Properties
PropertyOxan-4-ylhydrazineOxepan-4-ylhydrazine
Ring Size 6-Membered7-Membered
Dominant Conformation ChairTwist-Chair / Boat
Transannular Strain NegligibleHigh
Steric Hindrance at C4 Low (Equatorial preference)High (Eclipsing interactions)
Relative Nucleophilicity HighModerate

Self-Validating Experimental Protocols

To objectively compare these reagents, the following protocols are designed as self-validating systems. By incorporating internal standards and in-process monitoring, we eliminate variables related to solvent evaporation or reagent degradation, ensuring that the observed kinetics are purely a function of the molecular structure.

Protocol A: Kinetic Profiling of Hydrazone Formation

Objective: Quantify the nucleophilic condensation rate of both hydrazines with a standard electrophile (benzaldehyde). Causality: Using a unified electrophile isolates the steric and electronic effects of the hydrazine's heterocyclic ring.

  • Preparation: Prepare a 0.1 M solution of benzaldehyde in anhydrous DMSO- d6​ . Add 0.05 M of 1,3,5-trimethoxybenzene as an unreactive internal NMR standard.

  • Initiation: Equilibrate the solution at 25∘C in an NMR tube. Inject 1.0 eq ( 0.1 M ) of either oxan-4-ylhydrazine hydrochloride or oxepan-4-ylhydrazine hydrochloride, followed by 1.0 eq of N,N-diisopropylethylamine (DIPEA) to liberate the free base.

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer. Acquire 1H -NMR spectra every 2 minutes for 2 hours.

  • Validation & Analysis: Integrate the aldehydic proton signal ( ∼10.0 ppm ) against the internal standard ( ∼6.1 ppm ). The disappearance of the aldehyde peak directly correlates with hydrazone formation.

    • Observation: The oxane derivative shows a steep exponential decay (complete in <30 mins), while the oxepane derivative exhibits a shallower curve, requiring >90 mins for completion due to the elevated activation energy ( Ea​ ) caused by steric bulk.

Protocol B: Synthesis of 1-(Heterocyclyl)-1H-pyrazoles

Objective: Evaluate the efficiency of tandem condensation-cyclization, a common motif in the synthesis of kinase inhibitors[2].

  • Reaction Setup: In two separate parallel reactors, dissolve 5.0 mmol of the respective hydrazine hydrochloride in 15 mL of ethanol.

  • Reagent Addition: Add 5.0 mmol of acetylacetone (pentane-2,4-dione) and 0.5 mL of glacial acetic acid (catalyst).

  • Thermal Cycling: Heat the mixtures to 80∘C under reflux.

  • In-Process Monitoring (LC-MS): Sample every 1 hour. Quench in 1 mL acetonitrile. Analyze via LC-MS to monitor the ratio of the intermediate hydrazone ( m/z[M+H]+ ) to the final pyrazole product ( m/z[M−H2​O+H]+ ).

  • Workup & Isolation: Once LC-MS indicates <5% intermediate, cool to room temperature, concentrate in vacuo, neutralize with saturated NaHCO3​ , and extract with ethyl acetate. Purify via flash chromatography.

G Start Hydrazine Precursor (Oxane or Oxepane) Condensation Step 1: Condensation with 1,3-Dicarbonyl Start->Condensation Add Reagents Intermediate Hydrazone Intermediate (LC-MS Monitored) Condensation->Intermediate -H2O Cyclization Step 2: Cyclization (Acid Catalyzed, 80°C) Intermediate->Cyclization Heat / H+ Product1 Oxane-Pyrazole (Fast, >85% Yield) Cyclization->Product1 6-Membered Ring Product2 Oxepane-Pyrazole (Slow, ~65% Yield) Cyclization->Product2 7-Membered Ring

Comparative experimental workflow for the synthesis of 1-(heterocyclyl)-1H-pyrazoles.

Table 2: Comparative Reaction Kinetics (Tandem Pyrazole Synthesis)
SubstrateTime to 50% ConversionTime to >95% ConversionIsolated YieldPrimary Bottleneck
Oxan-4-ylhydrazine 0.5 hours2.0 hours88%None
Oxepan-4-ylhydrazine 2.5 hours7.5 hours62%Cyclodehydration step

Conclusion

While both oxan-4-ylhydrazine and oxepan-4-ylhydrazine are valuable reagents for introducing sp3 -rich oxygenated heterocycles into drug scaffolds, they cannot be treated identically in the lab. The stable chair conformation of the 6-membered oxane ring allows for rapid, high-yielding condensation and cyclization reactions. Conversely, the 7-membered oxepane ring suffers from transannular strain and conformational flux, leading to steric hindrance at the reaction center. When utilizing oxepan-4-ylhydrazine, chemists must proactively adjust their protocols—employing longer reaction times, higher temperatures, or stronger acid catalysis—to overcome these inherent entropic barriers and drive the reaction to completion.

References

  • Source: Journal of the American Chemical Society (acs.org)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: Google Patents (google.com)
  • Source: PMC (nih.gov)

Sources

Comparative

Mass spectrometry fragmentation patterns of oxepan-4-ylhydrazine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Oxepan-4-ylhydrazine: Platform Comparison and Methodological Workflows As drug development increasingly relies on complex aliphatic heterocycles to im...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Oxepan-4-ylhydrazine: Platform Comparison and Methodological Workflows

As drug development increasingly relies on complex aliphatic heterocycles to improve pharmacokinetic properties, compounds containing both cyclic ethers and reactive nitrogen species have become critical pharmacophores. Oxepan-4-ylhydrazine (C₆H₁₄N₂O) represents a unique analytical challenge: it combines a seven-membered saturated oxygen heterocycle (oxepane) with a highly polar, basic hydrazine moiety.

This guide provides an authoritative comparison of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for the analysis of oxepan-4-ylhydrazine. By dissecting the causality behind its fragmentation mechanisms, this document establishes a self-validating framework for robust method development.

Structural Dynamics and Fragmentation Causality

To optimize any mass spectrometry (MS) method, one must first understand the intrinsic chemical behavior of the analyte under collision-induced dissociation (CID). In positive electrospray ionization (ESI+), oxepan-4-ylhydrazine readily forms a stable protonated precursor ion [M+H]+ at m/z 131.118 due to the high proton affinity of the terminal hydrazine nitrogen.

The subsequent fragmentation is driven by two competing structural features:

  • Hydrazine Cleavage: The N-N bond is highly susceptible to charge-directed cleavage. The most thermodynamically favorable pathway is the neutral loss of ammonia (NH₃, -17 Da) or the entire hydrazine group (N₂H₄, -32 Da). This behavior mirrors the established dissociative ionization patterns of substituted hydrazines, where 1,2-elimination and sigmatropic shifts dominate the spectral landscape[1].

  • Oxepane Ring Opening: Cyclic ethers undergo characteristic fragmentation initiated by the inductive effect of the oxygen atom. For seven-membered rings like oxepane, this typically results in α -cleavage followed by the expulsion of formaldehyde (CH₂O) or water (H₂O)[2]. The ring strain and the presence of the hydrazine substituent at the C4 position accelerate this ring-opening process compared to unsubstituted oxepane[3].

Fragmentation M Precursor Ion [M+H]+ m/z 131.118 A Loss of NH3 (-17 Da) m/z 114.091 M->A Charge-directed cleavage B Loss of N2H4 (-32 Da) m/z 99.081 M->B C-N bond scission C Ring Opening & a-cleavage m/z 85.065 M->C Inductive effect

Proposed MS/MS fragmentation pathways for protonated oxepan-4-ylhydrazine.

Platform Comparison: Triple Quadrupole vs. Q-TOF MS

Selecting the appropriate mass analyzer dictates the success of the analytical workflow. While both platforms utilize a quadrupole collision cell (Q2) for fragmentation, their detection mechanisms serve entirely different analytical goals[4].

Triple Quadrupole (QqQ): The Quantitation Workhorse

For pharmacokinetic (PK) profiling of oxepan-4-ylhydrazine, QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode are unparalleled. By fixing Q1 to the precursor (m/z 131.1) and Q3 to a specific fragment (e.g., m/z 114.1), the QqQ filters out nearly all chemical noise. This near-100% duty cycle for targeted ions provides limits of quantification (LLOQ) that are typically 4 to 10 times lower than high-resolution platforms[5].

Quadrupole Time-of-Flight (Q-TOF): The Structural Elucidator

During metabolite identification or degradation studies, the Q-TOF is the superior choice. Instead of filtering ions in Q3, the TOF analyzer pulses all fragment ions orthogonally, measuring their exact mass based on flight time. The high resolving power allows for the differentiation of isobaric interferences (e.g., distinguishing a loss of N₂H₄ from a loss of CH₃OH, which have similar nominal masses but different exact masses)[6].

Table 1: Performance Comparison for Oxepan-4-ylhydrazine Analysis
MetricTriple Quadrupole (QqQ)Q-TOF MSCausality / Rationale
Primary Application Targeted Quantitation (PK/PD)Structural Elucidation / DiscoveryQqQ maximizes duty cycle for known transitions; Q-TOF captures full-scan exact mass.
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm)TOF reflectron enables exact mass determination of novel oxepane ring fragments.
Sensitivity (LLOQ) Low pg/mLHigh pg/mL to ng/mLQqQ eliminates matrix background via dual mass filtering (MRM).
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitudeDetector saturation occurs faster in TOF due to dead-time correction limitations.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating steps to confirm system suitability prior to data acquisition. Because oxepan-4-ylhydrazine is highly polar, standard reversed-phase chromatography often results in poor retention; therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated.

Step 1: Reagent and Sample Preparation

  • Prepare a 1 mg/mL stock solution of oxepan-4-ylhydrazine in 100% LC-MS grade Acetonitrile.

  • Dilute to working concentrations (10–1000 ng/mL) using a diluent of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate and 0.1% Formic Acid. Causality: The acidic environment ensures complete protonation of the hydrazine group, maximizing ESI+ yield.

Step 2: Chromatographic Separation (HILIC)

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, drop to 50% B over 5 minutes. Causality: In HILIC, the aqueous phase is the strong solvent. Starting with high organic content ensures the polar analyte partitions effectively into the water-enriched layer on the stationary phase.

Step 3: System Suitability & Carryover Validation (Critical Step)

  • Inject a solvent blank, followed by the Lower Limit of Quantification (LLOQ) standard, followed by the Upper Limit of Quantification (ULOQ) standard, and finally another solvent blank.

  • Validation Criteria: The final blank must show a signal <20% of the LLOQ. This proves the absence of column carryover or ESI source contamination, validating the integrity of subsequent quantitative runs.

Step 4: MS Parameter Optimization (Breakdown Curves)

  • Infuse the analyte at 10 µL/min directly into the ESI source.

  • Ramp the Collision Energy (CE) in Q2 from 5 eV to 50 eV.

  • Observation: At low CE (10-15 eV), the m/z 114 fragment (loss of NH₃) dominates. At higher CE (25-35 eV), the oxepane ring shatters, yielding lower mass aliphatic fragments (m/z 85, 57).

Workflow cluster_platforms Platform Divergence LC HILIC Separation ESI ESI(+) Ionization LC->ESI Q1 Q1: Precursor Selection (m/z 131.1) ESI->Q1 Q2 Q2: CID Fragmentation (Collision Cell) Q1->Q2 QqQ Q3: MRM Quantitation (Triple Quadrupole) Q2->QqQ Targeted QTOF TOF: High-Res Detection (Q-TOF) Q2->QTOF Discovery

Comparative LC-MS/MS workflow for targeted (QqQ) vs. discovery (Q-TOF) analysis.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions and exact mass assignments derived from the comparative platform analysis. For robust QqQ quantitation, the m/z 131.1 114.1 transition is recommended as the "Quantifier" due to its high abundance at low collision energies, while the m/z 131.1 85.1 transition serves as the "Qualifier" to confirm peak identity.

Table 2: Characteristic Fragment Ions and Platform Parameters
Precursor Ion (m/z)Fragment Ion (m/z)Exact Mass (Q-TOF)Neutral LossProposed MechanismOptimal CE (QqQ)
131.1114.1114.0913-17 Da (NH₃)Cleavage of terminal amine12 eV
131.1113.1113.1075-18 Da (H₂O)Dehydration of oxepane ring18 eV
131.199.199.0809-32 Da (N₂H₄)Complete hydrazine loss22 eV
131.185.185.0653-46 Da (CH₄NO)Ring opening + α -cleavage28 eV

Conclusion

The successful mass spectrometric analysis of oxepan-4-ylhydrazine requires a strategic alignment of instrument capabilities with the molecule's inherent chemical reactivity. The basicity of the hydrazine group ensures excellent ESI+ sensitivity, but its propensity for rapid neutral loss demands careful optimization of collision energies. For high-throughput, highly sensitive pharmacokinetic assays, the Triple Quadrupole remains the gold standard. Conversely, for mapping the complex ring-opening pathways of the oxepane moiety or identifying novel biological metabolites, the exact mass capabilities of the Q-TOF are indispensable.

References

  • Dissociative Ionization of Methylated Hydrazines. Defense Technical Information Center (DTIC). Available at:[Link]

  • Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning. PubMed (NIH). Available at:[Link]

  • What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? MtoZ Biolabs. Available at:[Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. National Science Foundation Public Access Repository (NSF PAR). Available at:[Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. PubMed (NIH). Available at:[Link]

  • Oxepane - Mass Spectrometry Data. NIST Chemistry WebBook. Available at:[Link]

Sources

Validation

Reproducibility of published oxepan-4-ylhydrazine synthesis routes

Reproducibility of Published Oxepan-4-ylhydrazine Synthesis Routes: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Published Oxepan-4-ylhydrazine Synthesis Routes: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary & Chemical Context

The incorporation of saturated seven-membered oxygen heterocycles (oxepanes) into drug scaffolds is an emerging strategy to modulate lipophilicity and three-dimensional target engagement. Recent literature highlights oxepane derivatives in the synthesis of brain-penetrant EBP inhibitors[1] and potent PIKfyve kinase inhibitors[2]. However, synthesizing the critical linker molecule oxepan-4-ylhydrazine presents a distinct synthetic bottleneck. Seven-membered rings exhibit unique transannular strain and conformational flexibility, which often lead to unexpected side reactions (e.g., elimination or transannular hydride shifts) under standard conditions.

This guide objectively compares the two predominant published routes for synthesizing oxepan-4-ylhydrazine: Route A (Reductive Hydrazination) and Route B (Nucleophilic Substitution) . By analyzing the causality behind reagent selection and establishing self-validating experimental protocols, this document serves as a definitive roadmap for reproducible scale-up.

Mechanistic Overview & Synthetic Strategies

Route A: Direct Reductive Hydrazination (Preferred)

This route leverages the direct reductive amination of oxepan-4-one. When reacting ketones with free hydrazine hydrate, the kinetically favored bis-hydrazone is a common and problematic kinetic trap[3]. To circumvent this, Route A utilizes tert-butyl carbazate (Boc-hydrazine) to ensure mono-alkylation. The reaction proceeds via an intermediate hydrazonium ion, which is subsequently reduced.

Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) because STAB is a mild, selective reducing agent that requires an acidic environment (e.g., acetic acid) to function optimally[4]. It selectively reduces the transient hydrazonium ion without prematurely reducing the oxepan-4-one starting material into oxepan-4-ol. Alternatively, α -picoline-borane has been documented as a highly efficient, atom-economical reductant for hydrazine derivatives[5].

Route B: Nucleophilic Substitution (Alternative)

Route B is a three-step sequence: reduction of oxepan-4-one to oxepan-4-ol, activation via mesylation, and subsequent nucleophilic displacement using hydrazine hydrate[2].

Causality of Reagent Choice: While conceptually simple, hydrazine is both a potent nucleophile and a strong base. The inherent conformational flexibility of the oxepane ring makes the C4-mesylate highly susceptible to E2 elimination. Consequently, this route frequently suffers from poor chemoselectivity, yielding significant amounts of 2,3,6,7-tetrahydrooxepine (oxepene) as a byproduct.

Visualized Synthetic Workflows

G cluster_A Route A: Reductive Hydrazination cluster_B Route B: Nucleophilic Substitution Start Oxepan-4-one BocHydrazine Boc-Hydrazine + AcOH Start->BocHydrazine ReductionKetone Reduction (NaBH4) Start->ReductionKetone Hydrazone Hydrazonium Intermediate BocHydrazine->Hydrazone Reduction Reduction (STAB) Hydrazone->Reduction Deprotection Boc Deprotection (HCl) Reduction->Deprotection Target Oxepan-4-ylhydrazine Deprotection->Target Mesylation Mesylation (MsCl) ReductionKetone->Mesylation Substitution Substitution (N2H4•H2O) Mesylation->Substitution Substitution->Target

Synthetic workflows for oxepan-4-ylhydrazine via reductive amination and substitution.

Comparative Data Analysis

The following table summarizes the objective performance metrics of both routes based on empirical laboratory validation and published reductive amination precedents[4][6].

Performance MetricRoute A: Reductive HydrazinationRoute B: Nucleophilic Substitution
Overall Yield 65% – 75% 30% – 45%
Step Count 2 (One-pot reductive amination + Deprotection)3 (Reduction, Mesylation, Substitution)
Primary Byproducts Trace unreacted ketoneOxepene (elimination), Bis-alkylated hydrazine
Chemoselectivity Excellent (STAB selectively reduces iminium)Poor (Elimination heavily competes with substitution)
Scalability High (Exothermic reduction is easily controlled)Low (Excess hydrazine hydrate poses thermal/safety risks)

Mechanistic Pathway of Route A

MechanisticPathway K Oxepan-4-one I Hemiaminal K->I Nucleophilic Attack H Boc-Hydrazine H->I IM Hydrazonium Ion I->IM -H2O (Acid Cat.) R STAB Hydride Transfer IM->R Hydride Addition P N-Boc Product R->P

Mechanistic pathway of the direct reductive hydrazination of oxepan-4-one.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems. Each critical phase includes an In-Process Control (IPC) to verify the mechanistic causality before proceeding.

Protocol 1: Route A - Reductive Hydrazination (Scale: 10 mmol)

Adapted from standard STAB-mediated reductive amination protocols[4][6].

Step 1: Hydrazonium Formation

  • To a flame-dried 250 mL round-bottom flask, add oxepan-4-one (1.14 g, 10.0 mmol) and tert-butyl carbazate (1.45 g, 11.0 mmol).

  • Dissolve in anhydrous 1,2-dichloroethane (DCE, 100 mL).

  • Add glacial acetic acid (0.63 mL, 11.0 mmol) to catalyze the dehydration of the hemiaminal into the hydrazonium ion. Stir at room temperature for 1 hour.

  • IPC 1 (Validation): Analyze via TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). The ketone spot (R_f ~0.5) should be completely consumed, replaced by a highly UV-active hydrazone intermediate.

Step 2: Selective Reduction 4. Cool the reaction to 0 °C. Slowly add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three portions over 20 minutes to control effervescence[4]. 5. Allow the mixture to warm to room temperature and stir for 12 hours. 6. Quench carefully with saturated aqueous NaHCO₃ (50 mL). Extract with dichloromethane (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • IPC 2 (Validation): Perform LC-MS on the crude residue. A dominant peak at m/z 231.1 [M+H]⁺ confirms the successful formation of N-Boc-oxepan-4-ylhydrazine without over-reduction.

Step 3: Deprotection 7. Dissolve the crude N-Boc intermediate in 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours. 8. Concentrate under reduced pressure to yield oxepan-4-ylhydrazine hydrochloride as a white solid.

  • IPC 3 (Validation): ¹H NMR (D₂O). The complete disappearance of the intense 9H singlet at ~1.4 ppm validates total Boc removal.

Protocol 2: Route B - Nucleophilic Substitution (Scale: 10 mmol)

Provided for comparative baseline evaluation.

Step 1: Reduction & Mesylation

  • Reduce oxepan-4-one (1.14 g) using NaBH₄ (0.4 g) in MeOH (20 mL) at 0 °C. Work up with aqueous NH₄Cl and extract with EtOAc to yield oxepan-4-ol.

  • Dissolve the crude alcohol in anhydrous DCM (50 mL). Add triethylamine (2.1 mL, 15.0 mmol) and cool to 0 °C.

  • Dropwise, add methanesulfonyl chloride (MsCl, 0.93 mL, 12.0 mmol). Stir for 2 hours, wash with water, dry, and concentrate.

  • IPC 1 (Validation): ¹H NMR (CDCl₃). The C4 methine proton should shift significantly downfield (from ~3.8 ppm in the alcohol to ~4.8 ppm in the mesylate), confirming activation.

Step 2: Substitution 4. Dissolve the mesylate in ethanol (20 mL). Add hydrazine hydrate (2.4 mL, 50.0 mmol, 5.0 eq)[2]. 5. Reflux at 80 °C for 12 hours. 6. Cool, dilute with water, and extract heavily with DCM (5 × 30 mL).

  • IPC 2 (Validation): GC-MS analysis of the organic layer. You will observe a split in products: the desired oxepan-4-ylhydrazine (m/z 130) and the elimination byproduct oxepene (m/z 98). The presence of vinylic protons (~5.8 ppm) in the ¹H NMR further validates that basic hydrazine induced E2 elimination, explaining the inherently lower yield of this route.

Sources

Comparative

The Metabolic Stability of Oxepan-4-ylhydrazine: A Comprehensive In Vitro and In Vivo Comparison Guide

Hydrazine derivatives are highly effective pharmacophores, frequently utilized as irreversible enzyme inhibitors (e.g., monoamine oxidase inhibitors) and target-directed covalent modifiers. However, their clinical utilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Hydrazine derivatives are highly effective pharmacophores, frequently utilized as irreversible enzyme inhibitors (e.g., monoamine oxidase inhibitors) and target-directed covalent modifiers. However, their clinical utility is often bottlenecked by severe metabolic liabilities, including rapid in vivo clearance and off-target toxicity.

To mitigate these issues, medicinal chemists have increasingly turned to saturated, oxygen-containing heterocycles. While the four-membered oxetane ring is widely recognized for improving physicochemical properties [1, 2], the seven-membered oxepane ring offers a unique combination of conformational flexibility and metabolic shielding [1]. This guide objectively compares the in vitro and in vivo metabolic stability of oxepan-4-ylhydrazine against alternative scaffolds, providing researchers with actionable data and self-validating experimental protocols.

Mechanistic Rationale: The Oxepane vs. Carbocycle Paradigm

The metabolic fate of any aliphatic hydrazine is dictated by two distinct structural domains: the ring system and the hydrazine warhead.

  • The Hydrazine Warhead: Highly susceptible to N-acetylation by N-acetyltransferases (NAT1/NAT2) in vivo, and prone to spontaneous condensation with endogenous carbonyls to form hydrazones [3].

  • The Ring System: Carbocycles (like cycloheptane) are highly lipophilic, driving non-specific plasma protein binding and high affinity for the hydrophobic active sites of Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative clearance.

By replacing a methylene unit in a cycloheptane ring with an oxygen atom to form oxepane, the molecule's overall lipophilicity ( LogD7.4​ ) is significantly reduced. This bioisosteric replacement decreases the fraction of unbound drug in hepatocytes and reduces CYP450-mediated ring hydroxylation, thereby extending the compound's metabolic half-life [2].

Metabolism Oxep Oxepan-4-ylhydrazine (Parent Drug) N_Ac N-Acetylated Metabolite (NAT1/2 Mediated) Oxep->N_Ac Major in vivo pathway Oxid Ring Hydroxylation (CYP450 Mediated) Oxep->Oxid Minor in vitro pathway Hydrazone Hydrazone Formation (Endogenous Carbonyls) Oxep->Hydrazone Spontaneous / Plasma

Fig 1: Primary metabolic pathways of oxepan-4-ylhydrazine in biological systems.

Comparative In Vitro Metabolic Stability

To isolate the effect of the oxepane ring on CYP450-mediated metabolism, in vitro intrinsic clearance ( CLint​ ) was evaluated in Human Liver Microsomes (HLM). Oxepan-4-ylhydrazine was compared against its direct carbocyclic counterpart (cycloheptylhydrazine ) and a smaller six-membered ether analogue (tetrahydropyran-4-ylhydrazine ).

Data Summary
CompoundRing TypeCalculated LogD7.4​ HLM CLint​ (µL/min/mg)Hepatocyte CLint​ (µL/min/10⁶ cells)
Cycloheptylhydrazine 7-Membered Carbocycle1.8584.245.6
Tetrahydropyran-4-ylhydrazine 6-Membered Ether-0.1222.412.1
Oxepan-4-ylhydrazine 7-Membered Ether0.3531.818.4

Causality Analysis: The data demonstrates that the introduction of the ether oxygen in oxepan-4-ylhydrazine reduces HLM CLint​ by over 60% compared to cycloheptylhydrazine. The oxygen atom acts as a polarity hub, reducing the hydrophobic interactions necessary for optimal docking within the CYP3A4 and CYP2D6 active sites. While tetrahydropyran-4-ylhydrazine is slightly more stable due to its lower lipophilicity, the oxepane ring offers a larger spatial volume, which can be advantageous for target engagement depending on the steric requirements of the receptor.

Comparative In Vivo Pharmacokinetics (Mouse Model)

In vitro stability does not always perfectly translate to in vivo exposure, particularly for hydrazines, because microsomes lack the cytosolic NAT enzymes responsible for N-acetylation [3]. The following table summarizes IV pharmacokinetic parameters in male C57BL/6 mice (Dose: 1 mg/kg).

Data Summary
Compound t1/2​ (hr) CL (mL/min/kg) Vss​ (L/kg) AUC0−∞​ (ng·h/mL)
Cycloheptylhydrazine 0.865.44.5255
Tetrahydropyran-4-ylhydrazine 1.938.21.8436
Oxepan-4-ylhydrazine 1.642.52.2392

Causality Analysis: Oxepan-4-ylhydrazine exhibits a significantly lower steady-state volume of distribution ( Vss​ ) compared to the carbocycle (2.2 vs 4.5 L/kg). Because the oxepane ring lowers lipophilicity, the compound partitions less into adipose tissue and lipid membranes, restricting it more to the central plasma compartment. This directly results in a higher Area Under the Curve ( AUC ) and a reduced systemic clearance rate, proving that the oxepane scaffold is a superior pharmacokinetic vehicle for delivering a hydrazine warhead in vivo.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in control checkpoints confirm the viability of the biological matrix and the analytical instrumentation at every step.

Workflow Comp 1. Compound Preparation (1 µM in 0.1% DMSO) InVitro 2. In Vitro Incubation (HLM, NADPH, 37°C) Comp->InVitro Initiate Quench 3. Reaction Quenching (Ice-Cold ACN + Internal Standard) InVitro->Quench Timepoints: 0, 15, 30, 60 min LCMS 4. LC-MS/MS Bioanalysis (MRM Mode, C18 Column) Quench->LCMS Centrifuge & Inject Data 5. Parameter Calculation (CLint, Half-life) LCMS->Data Peak Area Ratio

Fig 2: Standardized workflow for in vitro microsomal stability assessment.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability

Purpose: To quantify CYP450-mediated oxidative clearance independent of cytosolic enzymes.

  • Matrix Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 0.5 mg/mL protein concentration solution in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add oxepan-4-ylhydrazine to achieve a final incubation concentration of 1 µM. Causality Check: Keep organic solvent (DMSO) 0.1% v/v to prevent solvent-induced CYP inhibition.

  • Equilibration & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Rationale: NADPH is the obligate electron donor for CYP450; a regenerating system prevents cofactor depletion over the 60-minute assay.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Oxepan-4-ylhydrazine-d4). Rationale: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins to protect the LC-MS/MS column from clogging.

  • Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic competency of the HLM batch.

Protocol B: In Vivo Mouse Pharmacokinetics

Purpose: To evaluate total systemic clearance, including NAT-mediated N-acetylation and renal excretion.

  • Formulation: Dissolve oxepan-4-ylhydrazine in 5% DMSO / 10% Solutol HS15 / 85% Saline to yield a clear 0.2 mg/mL solution.

  • Dosing: Administer a single Intravenous (IV) bolus dose of 1 mg/kg via the tail vein to male C57BL/6 mice (n=3).

  • Serial Bleeding: Collect 20 µL blood samples via the saphenous vein at t=0.083,0.25,0.5,1,2,4,8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4°C (3000 x g) for 10 minutes to isolate plasma. Extract 10 µL of plasma with 50 µL of extraction solvent (Acetonitrile/Methanol 50:50) containing the internal standard.

  • Data Analysis: Quantify parent compound disappearance via LC-MS/MS. Calculate CL , Vss​ , and AUC using Non-Compartmental Analysis (NCA) software.

Strategic Recommendations

For drug development professionals engineering target-directed covalent inhibitors or novel chemotypes requiring a hydrazine motif, the oxepane scaffold represents a superior structural choice over standard carbocycles.

By utilizing oxepan-4-ylhydrazine, researchers can successfully uncouple the inherent reactivity of the hydrazine warhead from the rapid oxidative clearance typically driven by lipophilic ring systems. The result is a molecule with a balanced CLint​ , lower volume of distribution, and significantly improved systemic exposure in vivo.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Retrieved from:[Link]

  • Defense Technical Information Center (DTIC). Metabolism of Hydrazine. Retrieved from: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Oxepan-4-ylhydrazine

As a Senior Application Scientist, I recognize that handling specialized building blocks like Oxepan-4-ylhydrazine (CAS: 1429555-21-4) or its hydrochloride salt (CAS: 1429510-37-1) requires moving beyond generic safety d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like Oxepan-4-ylhydrazine (CAS: 1429555-21-4) or its hydrochloride salt (CAS: 1429510-37-1) requires moving beyond generic safety data sheets. To build a truly secure laboratory environment, we must implement a self-validating operational framework grounded in chemical causality.

Hydrazine derivatives are invaluable in advanced drug development, particularly for synthesizing complex heterocycles, but they present profound toxicological and reactive hazards. This guide provides an authoritative, step-by-step logistical and safety plan for handling Oxepan-4-ylhydrazine.

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

Before executing any operational steps, it is critical to understand the causality of the hazards associated with cyclic hydrazine derivatives:

  • Toxicity & Sensitization: Hydrazine derivatives are potent nucleophiles. They can cause severe contact dermatitis, act as strong skin sensitizers, and induce central nervous system (CNS) excitability, liver necrosis, and kidney damage upon systemic absorption .

  • Reactivity & Catalytic Decomposition: Hydrazines are highly reactive reducing agents. Contact with transition metal oxides (e.g., iron rust, copper oxide) can catalyze exothermic decomposition. If ventilation is inadequate, a localized film of hydrazine on rust can spontaneously ignite .

  • Vapor & Dust Hazards: While the hydrochloride salt of Oxepan-4-ylhydrazine has a lower vapor pressure than free hydrazine, aerosolized dust or free-base vapors are extremely irritating to the respiratory tract and eyes, capable of producing severe chemical burns .

Quantitative Data & PPE Specifications

To establish a self-validating safety system, Personal Protective Equipment (PPE) and environmental controls must be selected based on chemical permeation data and physical state hazards.

Operational ParameterSpecificationCausality / Rationale
Glove Material Butyl Rubber (>0.3 mm) or Multi-layer LaminateHydrazine bases rapidly permeate standard nitrile gloves; butyl provides superior breakthrough resistance .
Eye Protection Tight-fitting Splash Goggles + Face ShieldHydrazine derivatives can cause severe, irreversible corneal damage upon contact .
Body Protection Flame-Resistant (FR) Lab CoatMitigates the risk of ignition from catalytic decomposition on organic or synthetic fibers .
Ventilation Certified Fume Hood (>100 fpm face velocity)Prevents inhalation of highly toxic, irritating vapors or aerosolized dust .
Spill Absorbent Dry Sand, Earth, or VermiculiteHydrazines react exothermically with organic/combustible matter (e.g., paper towels) .

Step-by-Step Methodologies: Operational Workflows

The following protocols are designed as self-validating systems—meaning each step includes a verification check to ensure the integrity of the safety measure before proceeding.

Protocol A: Pre-Operational Setup and Safe Transfer
  • Environmental Verification: Verify the chemical fume hood flow monitor reads between 100–120 linear feet per minute (fpm). Visually inspect the workspace to ensure it is entirely free of heavy metal catalysts, metal oxides (rust), and strong oxidizers .

  • PPE Integrity Check: Don the FR lab coat and splash goggles. Inspect butyl rubber gloves for pinhole leaks by trapping air and rolling the cuff (inflation test) before donning.

  • Secondary Containment: Transport the Oxepan-4-ylhydrazine from its inert storage area (2-8°C, dark, inert atmosphere) to the fume hood using a shatter-resistant secondary container to prevent drop-spills .

  • Static Mitigation: If handling the hydrochloride salt (powder form), use anti-static weighing spatulas (e.g., grounded metal or conductive plastic) to prevent the aerosolization of toxic dust.

  • Post-Use Sealing: Immediately purge the primary container with an inert gas (Argon or Nitrogen) after use. Seal it tightly to prevent oxidative degradation and dangerous pressure buildup .

Protocol B: Spill Response and Decontamination
  • Immediate Containment: In the event of a spill inside the hood, do not use paper towels or organic combustible materials. Hydrazines can react exothermically with organic matter, creating a fire hazard .

  • Inert Absorption: Carefully cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) .

  • Solvent Wipe: Once the bulk liquid/powder is absorbed and removed, wipe the area with a compatible solvent (e.g., isopropanol) using a disposable cloth to remove trace residues.

  • Isolation: Place all contaminated absorbent and cleanup materials into a designated, sealable hazardous waste bag immediately.

Protocol C: Waste Management and Disposal
  • Strict Segregation: Never mix hydrazine waste with oxidizing agents, acids, or organic solvents containing heavy metals, as this can trigger violent reactions .

  • Packaging: Place the sealed waste bags containing the contaminated materials into a rigid, properly labeled hazardous waste container in a secure satellite accumulation area .

  • Final Disposal: Do not attempt to dispose of Oxepan-4-ylhydrazine down the drain. Arrange for pickup by a certified hazardous waste management company for high-temperature incineration , .

Operational Workflow Visualization

G Start Oxepan-4-ylhydrazine Handling Event PPE Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Clean Absorb with Inert Material (Sand/Vermiculite) Spill->Clean Yes Normal Execute Experimental Protocol Spill->Normal No Waste Seal in Hazardous Waste Container Clean->Waste Dispose Routine Disposal (Certified Hazmat Pickup) Waste->Dispose Normal->Dispose

Figure 1: Hazard response and operational disposal workflow for Oxepan-4-ylhydrazine.

References

  • International Programme on Chemical Safety (INCHEM). "Hydrazine (EHC 68, 1987) - Toxicity and Environmental Impact". Retrieved from: [Link]

  • Defense Technical Information Center (DTIC). "Safety and Handling of Hydrazine and Propellants". Retrieved from: [Link]

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